Product packaging for 2-Bromoethanesulfonyl chloride(Cat. No.:CAS No. 54429-56-0)

2-Bromoethanesulfonyl chloride

Cat. No.: B1282765
CAS No.: 54429-56-0
M. Wt: 207.47 g/mol
InChI Key: FPJOBRDFPQKHLI-UHFFFAOYSA-N
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Description

2-Bromoethanesulfonyl Chloride is a high-value chemical intermediate for research and development. This compound is expected to share the high reactivity common to sulfonyl chlorides, making it a versatile reagent for introducing the 2-bromoethanesulfonyl moiety into target molecules . Research Applications: Sulfonyl chlorides are primarily used to create sulfonate esters from alcohols and sulfonamides from amines . These derivatives are crucial intermediates in organic synthesis. In pharmaceuticals, they are used to create mesylate salts to improve drug properties and as leaving groups in substitution reactions . In agrochemical research, they are building blocks for synthesizing herbicides and pesticides . The bromoethyl side chain may offer unique properties for creating functionalized materials or prodrugs. Handling and Safety: Like similar reagents, this compound is likely corrosive and moisture-sensitive. It may react vigorously with water, bases, and oxidizing agents . Researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Quality and Supply: We provide high-purity this compound to support your innovative research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrClO2S B1282765 2-Bromoethanesulfonyl chloride CAS No. 54429-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJOBRDFPQKHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541842
Record name 2-Bromoethane-1-sulfonyl chloride
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Molecular Weight

207.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-56-0
Record name 2-Bromoethanesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethane-1-sulfonyl chloride
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Foundational & Exploratory

Synthesis of 2-Bromoethanesulfonyl Chloride from Sodium 2-Bromoethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethanesulfonyl chloride from its sodium salt, sodium 2-bromoethanesulfonate. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visualizations of the chemical pathway and experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, possessing both a reactive sulfonyl chloride and a bromoalkyl group. This combination allows for its use in the introduction of the 2-bromoethanesulfonyl moiety into various molecules, which can then undergo further transformations. It is a key intermediate in the synthesis of a range of compounds, including pharmaceuticals and other specialty chemicals. This guide focuses on its preparation from the readily available sodium 2-bromoethanesulfonate.

Reaction Overview

The synthesis of this compound from sodium 2-bromoethanesulfonate involves the conversion of the sulfonate salt to the corresponding sulfonyl chloride. This transformation is typically achieved by treatment with a strong chlorinating agent. The two most common reagents for this purpose are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

The general reaction is as follows:

BrCH₂CH₂SO₃Na + Chlorinating Agent → BrCH₂CH₂SO₂Cl

The choice of chlorinating agent can influence the reaction conditions and the work-up procedure. Both methods are effective, and the selection may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both phosphorus pentachloride and thionyl chloride.

Method A: Using Phosphorus Pentachloride (PCl₅)

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from their sodium salts.

Reaction Scheme:

BrCH₂CH₂SO₃Na Sodium 2-bromoethanesulfonate BrCH₂CH₂SO₂Cl This compound BrCH₂CH₂SO₃Na->BrCH₂CH₂SO₂Cl PCl₅

Caption: Reaction of Sodium 2-bromoethanesulfonate with PCl₅.

Materials:

  • Sodium 2-bromoethanesulfonate (anhydrous)

  • Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., dry acetonitrile or chloroform)

  • Crushed ice

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl), place anhydrous sodium 2-bromoethanesulfonate.

  • Addition of Reagent: Under a fume hood, slowly add phosphorus pentachloride to the flask with vigorous stirring. An excess of the chlorinating agent is typically used. The reaction is exothermic and will likely initiate upon addition.

  • Reaction Conditions: Gently heat the mixture to maintain a steady reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus pentachloride and phosphorus oxychloride.

  • Extraction: Extract the this compound from the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

  • Washing and Drying: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Method B: Using Thionyl Chloride (SOCl₂)

This method often requires a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Reaction Scheme:

BrCH₂CH₂SO₃Na Sodium 2-bromoethanesulfonate BrCH₂CH₂SO₂Cl This compound BrCH₂CH₂SO₃Na->BrCH₂CH₂SO₂Cl SOCl₂, cat. DMF

Caption: Reaction of Sodium 2-bromoethanesulfonate with SOCl₂.

Materials:

  • Sodium 2-bromoethanesulfonate (anhydrous)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Inert solvent (e.g., dry dichloromethane or toluene)

  • Crushed ice

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend anhydrous sodium 2-bromoethanesulfonate in an inert solvent.

  • Addition of Reagents: Add a catalytic amount of DMF to the suspension. Slowly add thionyl chloride to the mixture with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

  • Extraction: Extract the product with an organic solvent.

  • Washing and Drying: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertySodium 2-bromoethanesulfonateThis compound
CAS Number 4263-52-954429-56-0
Molecular Formula C₂H₄BrNaO₃SC₂H₄BrClO₂S
Molecular Weight 211.02 g/mol 207.48 g/mol
Appearance White crystalline solidColorless to pale yellow liquid
Boiling Point Decomposes119-121 °C at 21 Torr
Solubility Soluble in waterReacts with water

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two triplets, one for the methylene group adjacent to the bromine atom (Br-CH₂) and another for the methylene group adjacent to the sulfonyl chloride group (-SO₂Cl-CH₂-).

    • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two methylene carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1380 cm⁻¹ and 1170-1185 cm⁻¹.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge flask with Sodium 2-bromoethanesulfonate B Add Chlorinating Agent (PCl₅ or SOCl₂) A->B C Heat to Reflux B->C D Quench with Ice C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry Organic Layer F->G H Remove Solvent G->H I Vacuum Distillation H->I J Characterize Product (NMR, IR) I->J

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction evolves hydrogen chloride and/or sulfur dioxide , which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas trap.

  • The work-up procedure involving quenching with ice is highly exothermic and should be performed cautiously.

Conclusion

The synthesis of this compound from sodium 2-bromoethanesulfonate is a straightforward process that can be achieved using common laboratory chlorinating agents. While detailed quantitative data in the literature is scarce for this specific transformation, the provided protocols, based on analogous reactions and general principles of organic synthesis, offer a solid foundation for its successful preparation. Proper handling of the corrosive and reactive reagents is paramount to ensure a safe and efficient synthesis. The resulting this compound is a versatile intermediate for further chemical transformations in drug discovery and development.

Spectroscopic and Spectrometric Analysis of 2-Bromoethanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-bromoethanesulfonyl chloride. Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for the characterization of this reactive chemical intermediate.

Introduction

This compound (C₂H₄BrClO₂S), CAS number 54429-56-0, is a bifunctional organic compound containing both a bromo and a sulfonyl chloride group.[1] This combination of reactive sites makes it a versatile reagent in organic synthesis, particularly in the preparation of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for verifying the purity and structure of this compound and its subsequent reaction products.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectral data for this compound. These predictions are based on established principles of spectroscopy and by comparing with data from structurally similar compounds.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to show two triplets, corresponding to the two methylene groups. The electronegativity of the bromine atom and the sulfonyl chloride group will deshield the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~ 4.0 - 4.2Triplet-CH₂-SO₂Cl
~ 3.6 - 3.8TripletBr-CH₂-

Note: Predicted values are based on the analysis of similar haloalkanes and sulfonyl chlorides. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum is expected to display two distinct signals for the two carbon atoms. The carbon attached to the highly electronegative sulfonyl chloride group will be significantly deshielded and appear further downfield compared to the carbon bonded to the bromine atom.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 60 - 65-CH₂-SO₂Cl
~ 30 - 35Br-CH₂-

Note: These are estimated chemical shift ranges. For comparison, in 1-bromo-2-chloroethane, the CH₂-Cl carbon appears around 42-47 ppm and the CH₂-Br carbon around 33-37 ppm.[2]

IR Spectroscopy Data

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. The C-H and C-Br stretching and bending vibrations are also expected to be present.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
2900 - 3000C-H stretchMedium
1370 - 1410SO₂ asymmetric stretchStrong
1160 - 1204SO₂ symmetric stretchStrong
500 - 700C-Br stretchMedium-Strong
500 - 600S-Cl stretchMedium

Note: The characteristic strong bands for the sulfonyl chloride group are a key diagnostic feature in the IR spectrum.[3]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Due to its reactivity, the compound should be handled with care in a well-ventilated fume hood, and moisture should be excluded to prevent hydrolysis of the sulfonyl chloride group.

NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • In a clean, dry NMR tube, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 512-2048 (or more, as needed for adequate signal-to-noise).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-100 ppm.

IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Sample Preparation (Thin Film):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

  • Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H, 13C) Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition Sample_Prep->IR_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Analysis IR_Acquisition->IR_Processing Structure_Verification Structure Verification NMR_Processing->Structure_Verification IR_Processing->Structure_Verification

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for this compound. While experimentally obtained and published spectra remain scarce, the presented data, based on theoretical principles and analysis of analogous structures, offers valuable guidance for researchers working with this compound. The provided experimental protocols outline the necessary steps for obtaining high-quality spectra for structural confirmation and purity assessment. As with any reactive chemical, appropriate safety precautions are paramount during handling and analysis.

References

An In-depth Technical Guide to the Reaction of 2-Bromoethanesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and applications of the reaction between 2-bromoethanesulfonyl chloride and primary amines. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of a diverse range of sulfonamide-containing molecules.

Core Reaction Mechanism

The reaction of this compound with a primary amine primarily proceeds via a nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable N-substituted-2-bromoethanesulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

However, the presence of the bromine atom on the ethyl group introduces the possibility of a significant side reaction, particularly under basic conditions. An elimination reaction (E2) can occur, where a base abstracts a proton from the carbon adjacent to the sulfonyl group, leading to the formation of ethenesulfonyl chloride. This highly reactive intermediate can then undergo a Michael addition with the primary amine. Alternatively, the initially formed N-substituted-2-bromoethanesulfonamide can undergo elimination to form an N-substituted ethenesulfonamide, which can then react with another molecule of the primary amine via a Michael addition.[2]

Reaction Mechanism of this compound with Primary Amines Reactants This compound + Primary Amine (R-NH2) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic Attack Ethenesulfonyl_Chloride Ethenesulfonyl Chloride (via Elimination) Reactants->Ethenesulfonyl_Chloride Elimination (-HBr) Base Base (e.g., Pyridine, Et3N) Base->Intermediate1 Catalyzes Product N-substituted-2-bromoethanesulfonamide Intermediate1->Product - HCl Michael_Adduct Michael Adduct Ethenesulfonyl_Chloride->Michael_Adduct + R-NH2 (Michael Addition) Covalent Inhibitor Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening and Hit Identification cluster_2 Lead Optimization Start 2-Bromoethanesulfonyl Chloride Reaction Sulfonamide Formation Start->Reaction Amine_Lib Primary Amine Library Amine_Lib->Reaction Covalent_Lib Covalent Warhead Fragment Library Reaction->Covalent_Lib Screening High-Throughput Screening (e.g., Activity-Based Protein Profiling) Covalent_Lib->Screening Hit_ID Hit Identification & Mass Spec. Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Op Lead Optimization SAR->Lead_Op ADMET ADMET Profiling ADMET->Lead_Op

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromoethanesulfonyl chloride is a reactive chemical intermediate of significant interest in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its utility, however, is matched by its hazardous nature, necessitating a comprehensive understanding of its safety profile and strict adherence to proper handling and storage protocols. This technical guide provides an in-depth overview of the critical safety data, handling procedures, and storage requirements for this compound, designed to empower researchers to work with this reagent safely and effectively.

Safety Data Summary

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The following tables summarize the key quantitative and qualitative safety data derived from available Safety Data Sheets (SDS).

Table 1: GHS Hazard Identification
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralDanger H302: Harmful if swallowed
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationH314: Causes severe skin burns and eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

GHS pictograms sourced from supplier safety data sheets.

Table 2: Physical and Chemical Properties
PropertyValue
CAS Number 54429-56-0
Molecular Formula C₂H₄BrClO₂S
Molecular Weight 207.48 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available

Note: The lack of available data for some physical properties underscores the need for cautious handling, assuming the substance may have uncharacterized hazards.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)
Control ParameterRecommended Measures
Engineering Controls Work exclusively in a well-ventilated chemical fume hood.[2]
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) are required. Wear a lab coat or other protective clothing.
Respiratory Protection If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.

Experimental Protocols: A Framework for Safe Handling

While specific experimental protocols are highly dependent on the nature of the intended reaction, a universal set of handling precautions must be observed when working with this compound. Researchers must develop detailed Standard Operating Procedures (SOPs) for their specific applications that incorporate the following principles.

General Handling Precautions:
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exothermic events, and the hazards of all reactants, solvents, and products.

  • Controlled Environment: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in Table 3.

  • Avoiding Incompatibilities: Keep this compound away from water, strong oxidizing agents, strong bases, and amines, as these can lead to vigorous or violent reactions.[3]

  • Spill Response: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Requirements:
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Temperature: Refrigerated storage at 2-8°C is recommended.

  • Incompatibilities: Store away from incompatible materials as listed in the handling section.

  • Moisture Sensitivity: Protect from moisture, as contact with water can liberate toxic gas.[3]

Disposal:
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Visualizing Safe Workflow

The following diagrams illustrate the logical flow for the safe handling and storage of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Chemical Manipulation Chemical Manipulation Work in Fume Hood->Chemical Manipulation Decontamination Decontamination Chemical Manipulation->Decontamination Waste Collection Waste Collection Chemical Manipulation->Waste Collection Store in Designated Area Store in Designated Area Decontamination->Store in Designated Area Hazardous Waste Disposal Hazardous Waste Disposal Waste Collection->Hazardous Waste Disposal

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Precautions for this compound This compound This compound Tightly Sealed Container Tightly Sealed Container This compound->Tightly Sealed Container Refrigerated (2-8°C) Refrigerated (2-8°C) This compound->Refrigerated (2-8°C) Well-Ventilated Area Well-Ventilated Area This compound->Well-Ventilated Area Away from Incompatibles Away from Incompatibles This compound->Away from Incompatibles Incompatibles Incompatibles Away from Incompatibles->Incompatibles Water Water Incompatibles->Water Strong Oxidizing Agents Strong Oxidizing Agents Incompatibles->Strong Oxidizing Agents Strong Bases Strong Bases Incompatibles->Strong Bases Amines Amines Incompatibles->Amines

Caption: A diagram outlining the essential storage conditions for this compound.

By adhering to the guidelines presented in this technical guide, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are paramount in the dynamic environment of chemical research.

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethanesulfonyl chloride is a reactive organosulfur compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a bromine atom, makes it a versatile building block for the introduction of the bromoethanesulfonyl moiety. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and important safety considerations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is characterized by its high reactivity, particularly towards nucleophiles, owing to the electrophilic nature of the sulfonyl chloride group. It is moisture-sensitive and should be handled under anhydrous conditions.

Core Physical and Chemical Data
PropertyValueReference
CAS Number 54429-56-0[1]
Molecular Formula C₂H₄BrClO₂S[2]
Molecular Weight 207.47 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 119-121 °C (at 21 Torr)[1][3]
Density 1.921 g/mL[1][3]
Refractive Index 1.5242[1][3]
Solubility Reacts with water; soluble in common organic solvents.
Storage Temperature 2-8°C, stored under nitrogen[1]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of sodium 2-bromoethanesulfonate. The precursor, sodium 2-bromoethanesulfonate, can be prepared from 1,2-dibromoethane and sodium sulfite.

Experimental Protocol: Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established procedures for the synthesis of related compounds.[4][5]

Materials:

  • 1,2-dibromoethane

  • Sodium sulfite

  • Ethanol (95%)

  • Water

  • Sodium bromide (for seeding crystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1,2-dibromoethane (1.1 equivalents) and a solution of sodium sulfite (1.0 equivalent) in water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the two-phase system.

  • After the reaction is complete (typically several hours), cool the mixture.

  • If the product does not precipitate, add a seed crystal of sodium bromide to induce crystallization.

  • Cool the mixture to 10-20°C to maximize crystal formation.

  • Collect the precipitated sodium 2-bromoethanesulfonate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known reactivity of sulfonate salts.[6]

Materials:

  • Sodium 2-bromoethanesulfonate

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a magnetic stirrer, suspend sodium 2-bromoethanesulfonate (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford crude this compound.

  • The product can be purified by vacuum distillation.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 1_2_dibromoethane 1,2-Dibromoethane reaction1 Reaction in H₂O/Ethanol 1_2_dibromoethane->reaction1 sodium_sulfite Sodium Sulfite sodium_sulfite->reaction1 sodium_2_bromoethanesulfonate Sodium 2-Bromoethanesulfonate reaction1->sodium_2_bromoethanesulfonate reaction2 Chlorination in DCM sodium_2_bromoethanesulfonate->reaction2 chlorinating_agent Thionyl Chloride (SOCl₂) chlorinating_agent->reaction2 2_bromoethanesulfonyl_chloride This compound reaction2->2_bromoethanesulfonyl_chloride

Synthesis workflow for this compound.

Chemical Reactivity and Experimental Protocols

This compound is a potent electrophile and readily reacts with a variety of nucleophiles. The sulfonyl chloride moiety is the primary site of reaction, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reaction with Amines to Form Sulfonamides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-bromoethanesulfonamides. A base is typically required to neutralize the hydrogen chloride byproduct.[7]

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude N-benzyl-2-bromoethanesulfonamide.

  • The product can be purified by recrystallization or column chromatography.

Sulfonamide_Formation start This compound + Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Substituted 2-Bromoethanesulfonamide intermediate->product Elimination of Cl⁻ byproduct HCl

Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Sulfonate Esters

In the presence of a non-nucleophilic base, this compound reacts with alcohols to form sulfonate esters.[2]

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous pyridine (acting as both solvent and base).

  • Cool the solution to 0°C.

  • Slowly add this compound (1.05 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford the crude ethyl 2-bromoethanesulfonate.

  • The product can be purified by vacuum distillation or column chromatography.

Sulfonate_Ester_Formation start This compound + Alcohol (R-OH) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sulfonate Ester intermediate->product Elimination of Cl⁻ byproduct HCl

Reaction of this compound with an alcohol.

Stability and Side Reactions

This compound is sensitive to moisture and should be stored under an inert atmosphere at low temperatures.[1][8] In the presence of a base, it can undergo elimination of hydrogen bromide to form the highly reactive intermediate, vinylsulfonyl chloride. This intermediate can then polymerize or react with other nucleophiles present in the reaction mixture. To minimize this side reaction, it is crucial to control the reaction temperature and stoichiometry, particularly when using basic conditions.

Safety and Handling

This compound is a corrosive and hazardous chemical.[9] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Upon decomposition, it can produce toxic fumes of carbon monoxide, hydrogen chloride, hydrogen bromide, and sulfur oxides.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to introduce the bromoethanesulfonyl group makes it a key intermediate in the synthesis of various compounds with potential applications in drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with careful handling and adherence to detailed experimental protocols, is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride: Stability and Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a reactive bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its value stems from the presence of two distinct reactive centers: a highly electrophilic sulfonyl chloride group and a carbon-halogen bond susceptible to nucleophilic substitution. This guide provides a comprehensive overview of the stability and reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, potential side reactions, and provides experimental protocols for the synthesis of its key derivatives. Quantitative data on reactivity and stability, where available in the public domain, are summarized to aid in the design and execution of synthetic strategies employing this versatile reagent.

Introduction

Sulfonyl chlorides are a well-established class of reagents in organic chemistry, prized for their ability to form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a vast array of biologically active molecules and approved drugs. This compound offers an additional layer of synthetic utility due to the presence of the bromoethyl group, which can serve as a handle for further functionalization. This dual reactivity makes it a valuable building block for creating complex molecular architectures and for the synthesis of targeted covalent inhibitors and other specialized chemical probes.

This technical guide aims to consolidate the available information on the stability and nucleophilic reactivity of this compound, providing a practical resource for chemists in research and development.

Stability of this compound

General Stability Considerations:

  • Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[1] This reaction can be accelerated by heat and the presence of bases. Therefore, this compound should be stored under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stability: Aliphatic sulfonyl chlorides are generally less thermally stable than their aromatic counterparts. Decomposition can occur upon heating, potentially leading to the elimination of HCl and the formation of colored byproducts. For this reason, it is recommended to store this compound under refrigeration.[2]

  • Discoloration: Over time, aliphatic sulfonyl chlorides can discolor, a process that can be inhibited by the addition of stabilizers such as bicyclic terpenes (e.g., α-pinene).[3]

Storage Recommendations: For optimal shelf-life, this compound should be stored in a cool, dry, and dark place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2]

Reactivity with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center.[4]

However, the presence of a bromine atom on the ethyl chain introduces the possibility of competing reactions, including nucleophilic substitution at the carbon-bearing bromine and base-induced elimination of HBr.

Reaction with Amines (Sulfonamide Formation)

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of N-substituted 2-bromoethanesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction: R¹R²NH + BrCH₂CH₂SO₂Cl → BrCH₂CH₂SO₂NR¹R² + HCl

Mechanism: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to scavenge the proton from the nitrogen, driving the reaction to completion.

Synthesis_Workflow start Sodium 2-bromoethanesulfonate chlorination Add Chlorinating Agent (e.g., PCl₅ or SOCl₂) Heat to reflux start->chlorination workup Pour onto ice Extract with organic solvent chlorination->workup drying Dry organic layer (e.g., Na₂SO₄) workup->drying concentrate Remove solvent (in vacuo) drying->concentrate product This compound concentrate->product

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride (CAS 54429-56-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonyl chloride, with the CAS number 54429-56-0, is a reactive organic compound featuring both a bromine atom and a sulfonyl chloride functional group.[1] Its potent electrophilic nature, primarily due to the sulfonyl chloride moiety, makes it a valuable reagent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its application in the preparation of sulfonamide derivatives.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid.[2] The presence of both a bromine atom and a highly reactive sulfonyl chloride group on a two-carbon chain defines its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 54429-56-0[3]
Molecular Formula C₂H₄BrClO₂S[3]
Molecular Weight 207.47 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 119-121 °C at 21 Torr
Density 1.921 g/cm³
SMILES C(CBr)S(=O)(=O)Cl[2]
InChI InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2[2]
InChIKey FPJOBRDFPQKHLI-UHFFFAOYSA-N[2]
Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals Notes
¹H NMR Two triplets, one for the -CH₂-Br group and one for the -CH₂-SO₂Cl group. The protons adjacent to the sulfonyl chloride group are expected to be further downfield due to the strong electron-withdrawing effect.The protons on the adjacent carbons will split each other's signals into triplets (n+1 rule).
¹³C NMR Two distinct signals for the two carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly deshielded and appear at a higher chemical shift.The chemical shifts are influenced by the electronegativity of the attached halogen and sulfonyl chloride group.
IR Spectroscopy Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).[4]Additional peaks corresponding to C-H and C-Br stretching will also be present.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M, M+2, and M+4 peaks for the molecular ion and fragments containing both halogens.[5]Fragmentation will likely involve the loss of Cl, SO₂, and Br.

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from 1,2-dibromoethane.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Sodium 2-Bromoethanesulfonate cluster_1 Step 2: Conversion to this compound A 1,2-Dibromoethane C Reaction Mixture (Heated) A->C B Sodium Sulfite Solution B->C D Sodium 2-Bromoethanesulfonate C->D E Sodium 2-Bromoethanesulfonate D->E G Reaction E->G F Chlorinating Agent (e.g., PCl₅ or SOCl₂) F->G H This compound G->H

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-Bromoethanesulfonate [6]

This procedure is adapted from a well-established method for the synthesis of the precursor salt.

  • Materials:

    • 1,2-Dibromoethane (ethylene dibromide)

    • Anhydrous sodium sulfite

    • 95% Ethanol

    • Water

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, a mixture of 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL) is heated to boiling with stirring.[6] A large excess of 1,2-dibromoethane is used to minimize the formation of the disulfonic acid by-product.[6]

    • A solution of anhydrous sodium sulfite (1 mole) in water (450 mL) is added dropwise to the boiling mixture over approximately two hours.[6]

    • After the addition is complete, the solution is refluxed for an additional two hours.[6]

    • The ethanol and unreacted 1,2-dibromoethane are removed by distillation.[6]

    • The remaining aqueous solution is evaporated to dryness.[6]

    • The solid residue is extracted with boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.[6]

    • The ethanolic solution is cooled to crystallize the product. The yield is typically in the range of 78-90%.[6]

Step 2: Synthesis of this compound [7]

This is a general procedure for the conversion of the sulfonate salt to the sulfonyl chloride.

  • Materials:

    • Sodium 2-bromoethanesulfonate

    • Chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride)

    • Inert organic solvent (e.g., dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl), sodium 2-bromoethanesulfonate is suspended in an inert solvent.

    • The chlorinating agent (an excess is typically used) is added slowly with vigorous stirring in a fume hood.[7]

    • The mixture is gently heated to initiate the reaction and then refluxed until the evolution of HCl gas ceases.[7]

    • After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.[7]

    • The this compound is extracted with a suitable organic solvent.[7]

    • The organic layer is washed with cold water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[7] Further purification can be achieved by vacuum distillation.

Reactivity and Applications

The primary utility of this compound in synthetic chemistry lies in its ability to act as a potent electrophile, readily reacting with nucleophiles.

Reaction with Amines to Form Sulfonamides

A key application of this compound is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride.

G This compound This compound Reaction Reaction This compound->Reaction Electrophile Sulfonamide Sulfonamide Reaction->Sulfonamide Product HCl HCl Reaction->HCl By-product Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Nucleophile

Caption: General Reaction of this compound with Amines.

General Experimental Protocol for Sulfonamide Synthesis:

  • Materials:

    • This compound

    • Primary or secondary amine

    • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Base (e.g., triethylamine, pyridine) to scavenge the HCl by-product

  • Procedure:

    • The amine and the base are dissolved in the aprotic solvent and cooled in an ice bath.

    • A solution of this compound in the same solvent is added dropwise to the cooled amine solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with a dilute aqueous acid to remove excess amine and base, followed by water and brine.

    • The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

    • The product can be further purified by recrystallization or column chromatography.

The resulting 2-bromoethylsulfonamides can serve as precursors to vinyl sulfonamides through base-induced elimination of HBr.[8] Vinyl sulfonamides are valuable intermediates in medicinal chemistry.[1][8]

Biological Activity Context

While this compound itself is a reactive intermediate, the sulfonamide derivatives synthesized from it are of significant interest to drug development professionals. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of the 2-bromoethylsulfonyl moiety can be a strategy to introduce a reactive handle for further functionalization or to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. One source has suggested that this compound acts as an aminoglycoside antibiotic that inhibits bacterial protein synthesis and may also inhibit DNA gyrase; however, this is not a widely substantiated claim and its structural dissimilarity to known aminoglycosides makes this assertion unlikely.[2]

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions. It is moisture-sensitive and contact with water can liberate toxic gas.[9] It is a severe skin and eye irritant and can cause respiratory irritation upon inhalation.[10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[9][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a bromine atom, allows for the introduction of the 2-bromoethylsulfonyl group and subsequent chemical modifications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development, especially in the context of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this compound.

References

An In-depth Technical Guide to the Electrophilicity of 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a bifunctional reagent of significant interest in organic synthesis and drug development. Its chemical structure, featuring both a highly reactive sulfonyl chloride and a bromine atom, presents two distinct electrophilic centers. This guide provides a comprehensive analysis of the electrophilicity of this compound, detailing its reactivity, and applications, particularly as a covalent modifier. This document summarizes key chemical properties, and reaction mechanisms, and provides detailed experimental protocols for its use.

Introduction

This compound (BESC) is a colorless to pale yellow liquid with the chemical formula C₂H₄BrClO₂S.[1] The molecule's reactivity is dominated by the presence of two key functional groups: a sulfonyl chloride (-SO₂Cl) and a bromoethyl group (-CH₂CH₂Br). The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom.[1] This reactivity allows for the formation of stable sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals.[2][3] Concurrently, the bromine atom provides a second site for nucleophilic substitution, albeit typically under different reaction conditions. This dual reactivity makes BESC a versatile building block in the synthesis of complex organic molecules and a candidate for the development of targeted covalent inhibitors in drug discovery.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Due to its reactive nature, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[1] It is sensitive to moisture and should be stored under anhydrous conditions.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 54429-56-0[1][7]
Molecular Formula C₂H₄BrClO₂S[1]
Molecular Weight 207.47 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Reacts with water. Soluble in many organic solvents.[6]

Electrophilicity and Reactivity

The electrophilicity of this compound is centered on two key atoms: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the bromine.

The Sulfonyl Chloride Moiety: The Dominant Electrophilic Center

The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides: Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted 2-bromoethanesulfonamides.[2] This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many drug classes.[8] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reaction with Alcohols to Form Sulfonate Esters: Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters.[3][9][10] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

The Bromoethyl Moiety: A Secondary Electrophilic Site

The carbon atom attached to the bromine is a soft electrophile and can undergo Sₙ2 reactions with soft nucleophiles. However, this site is generally less reactive than the sulfonyl chloride. Reactions at this position often require harsher conditions or specific nucleophiles. The relative reactivity of the two electrophilic sites can be controlled by the choice of nucleophile and reaction conditions.

Computational Analysis of Electrophilicity

To provide a quantitative understanding of the electrophilicity of this compound, computational models are invaluable.

Lowest Unoccupied Molecular Orbital (LUMO)
Electrostatic Potential (ESP) Map

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule.[12][13][14] Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich. An ESP map of this compound would clearly illustrate the significant positive electrostatic potential around the sulfur atom, confirming it as the primary site of electrophilicity. A smaller region of positive potential would also be expected on the carbon atom bonded to the bromine.

G Conceptual Electrostatic Potential of this compound cluster_molecule This compound cluster_esp Electrostatic Potential S S O1 O S->O1 O2 O S->O2 Cl Cl S->Cl C1 CH₂ S->C1 S_esp δ++ O_esp δ- C2 CH₂ C1->C2 Br Br C2->Br C2_esp δ+ G Sulfonamide Synthesis Workflow start Start dissolve Dissolve Amine and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_besc Slowly Add This compound cool->add_besc react Stir at 0 °C then RT add_besc->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end End purify->end G Covalent Modification of a Protein cluster_protein Protein cluster_reagent This compound cluster_product Covalently Modified Protein protein Protein with Nucleophilic Residue (Nu-H) product Protein-Nu-SO₂-CH₂CH₂-Br reagent Br-CH₂CH₂-SO₂Cl reagent->product Covalent Bond Formation

References

Theoretical Investigation of 2-Bromoethanesulfonyl Chloride: A Technical Guide to Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly for the introduction of the vinylsulfonamide moiety, a key pharmacophore in various therapeutic agents. Its reactivity is dominated by the interplay between nucleophilic substitution at the sulfonyl group and base-induced elimination. This technical guide provides a comprehensive theoretical and practical overview of the primary reaction pathways of this compound, including its synthesis, nucleophilic substitution, elimination reactions, and the subsequent cycloaddition reactions of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound (BESC) is a valuable reagent in organic chemistry, characterized by two reactive centers: an electrophilic sulfonyl chloride group and a carbon backbone susceptible to nucleophilic attack and elimination. This dual reactivity allows for a range of synthetic transformations, making it a versatile building block. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] Concurrently, the presence of a bromine atom on the β-carbon facilitates elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride or bromide, a potent Michael acceptor and dienophile. Understanding the factors that govern the competition between these pathways is crucial for controlling the outcome of its reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 1,2-dibromoethane.

Synthesis Pathway Overview

The general synthetic route involves the initial formation of sodium 2-bromoethanesulfonate, which is subsequently converted to the target sulfonyl chloride using a chlorinating agent.

synthesis_workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination A 1,2-Dibromoethane C Sodium 2-Bromoethanesulfonate A->C Reflux in Ethanol/Water B Sodium Sulfite B->C D Sodium 2-Bromoethanesulfonate F This compound D->F Anhydrous Conditions E Chlorinating Agent (e.g., PCl5, SOCl2) E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Sodium 2-Bromoethanesulfonate [2]

This procedure is adapted from Organic Syntheses.

  • Apparatus Setup: In a 5-liter round-bottom flask, assemble a reflux condenser, a mechanical stirrer, and a separatory funnel.

  • Reagents: Charge the flask with 1,2-dibromoethane (615 g, 3.3 moles), 95% ethanol (1250 mL), and water (450 mL).

  • Reaction Initiation: Begin stirring and heat the mixture to a boil.

  • Sulfite Addition: Through the separatory funnel, add a solution of anhydrous sodium sulfite (125 g, 1 mole) in water (450 mL) over approximately 2 hours while maintaining a vigorous boil.

  • Reflux: After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.

  • Work-up: Rearrange the condenser for distillation and remove the ethanol and excess 1,2-dibromoethane. Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a steam bath.

  • Extraction and Purification: Extract the resulting solid residue with 2 liters of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite. Cool the ethanol solution to crystallize the product. A second extraction of the residue with the mother liquor can be performed to increase the yield.

  • Drying: Dry the crystalline product in an oven at 110°C. The typical yield is 165–190 g (78–90%).

Protocol 2: Synthesis of this compound (General Procedure)

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place finely dried sodium 2-bromoethanesulfonate (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a chlorinating agent such as phosphorus pentachloride (PCl₅, ~1.1 equivalents) or thionyl chloride (SOCl₂, excess) with vigorous stirring. The reaction is often exothermic.

  • Reaction: Gently heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After the reaction is complete, the product can be isolated by distillation under reduced pressure. The exact conditions will depend on the chlorinating agent used. For example, if excess thionyl chloride is used, it can be removed by distillation before purifying the product.

Core Reaction Pathways

The reactivity of this compound is primarily dictated by two competing pathways: nucleophilic substitution at the sulfur atom and E2 elimination of HBr. The choice of reagents and reaction conditions determines the predominant outcome.

reaction_pathways start 2-Bromoethanesulfonyl Chloride subst_prod Sulfonamide / Sulfonate Ester start->subst_prod Nucleophilic Substitution (e.g., RNH₂, ROH) elim_prod Ethenesulfonyl Halide start->elim_prod E2 Elimination (e.g., Triethylamine) cyclo_prod Cycloaddition Adduct (e.g., Diels-Alder) elim_prod->cyclo_prod [4+2] Cycloaddition (with Diene)

Caption: The main competing reaction pathways of this compound.

Pathway 1: Nucleophilic Substitution (SN) at Sulfur

The highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acyl chlorides.[4] DFT studies on related systems suggest the reaction can also proceed through a concerted S_N2-type mechanism.[3][5][6]

With Amines (Sulfonamide Formation): Primary and secondary amines react readily with this compound to form the corresponding N-(2-bromoethyl)sulfonamides. This reaction is often carried out in the presence of a non-nucleophilic base or excess amine to neutralize the HCl byproduct.

With Alcohols (Sulfonate Ester Formation): Alcohols react similarly, typically in the presence of a base like pyridine, to yield 2-bromoethanesulfonate esters.

Protocol 3: General Synthesis of an N-(2-Bromoethyl)sulfonamide

  • Setup: In a flask, dissolve the amine (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Base-Induced Elimination (E2)

When treated with a sterically hindered or non-nucleophilic base, this compound preferentially undergoes an E2 elimination reaction.[7][8] The base abstracts a proton from the α-carbon, leading to the concerted formation of a double bond and expulsion of the bromide ion. This pathway is highly favored when using bases like triethylamine.[9]

Caption: Concerted E2 mechanism for the dehydrobromination of this compound.

This elimination is synthetically valuable as it generates ethenesulfonyl chloride (or bromide, depending on the subsequent steps), which is a precursor to vinyl sulfonamides and a potent dienophile.

Pathway 3: Cycloaddition Reactions of the Elimination Product

The ethenesulfonyl halide formed from the elimination pathway is an electron-deficient alkene, making it an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions).[10][11] This provides a powerful method for constructing six-membered rings containing a sulfonyl group.

Protocol 4: In-situ Generation and Diels-Alder Reaction (Proposed)

This proposed protocol combines the elimination and cycloaddition steps, based on procedures for similar in-situ cycloadditions.[12][13]

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve a diene (e.g., freshly cracked cyclopentadiene, 1.2 equivalents) and this compound (1 equivalent) in a suitable solvent like toluene.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture. The temperature and reaction time will depend on the reactivity of the diene. The reaction involves the in-situ formation of the ethenesulfonyl species, which is then trapped by the diene.

  • Work-up and Purification: After cooling, the triethylammonium bromide salt can be removed by filtration. The filtrate is then concentrated, and the resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.

Quantitative Data

While specific quantitative data for a wide range of reactions of this compound is scarce in the literature, the following table summarizes representative yields for key transformations, drawing from closely related analogues where necessary.

EntryReactant(s)Base/ConditionsPathwayProductYield (%)Reference/Analogue
1OctadecylamineTriethylamine, BenzeneSN then EliminationN-Octadecylethenesulfonamide50[9] (from 2-chloro-analogue)
2EthylamineLiH, DMFSN5-Bromo-N-ethylthiophene-2-sulfonamide72[14] (analogue reaction)
3PropylamineLiH, DMFSN5-Bromo-N-propylthiophene-2-sulfonamide78[14] (analogue reaction)
4Ammonia (aq.)5-7 days, RTSNTaurine (from Na-salt)48-55[1]
5TriethylamineBenzeneE2Ethenesulfonyl derivativeFavored[9] (qualitative)
6CyclopentadieneHeat (in-situ generation)E2 then [4+2]Bicyclic sulfonamideGood (expected)Based on[12][15]

Conclusion

This compound is a versatile synthetic intermediate whose utility stems from the controlled exploitation of its two primary reaction pathways: nucleophilic substitution and elimination. By carefully selecting the reaction partners and conditions, chemists can direct the reaction towards the synthesis of linear N-(2-bromoethyl)sulfonamides or, via an elimination-cycloaddition sequence, towards complex cyclic sulfonamides. The information and protocols provided in this guide offer a foundational framework for researchers to explore and utilize the rich chemistry of this compound in the pursuit of novel molecules for drug discovery and materials science. Further theoretical studies, particularly DFT calculations on the transition states of the competing pathways, would provide deeper insight and enhance the predictive power for designing new synthetic routes.

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride (CAS No. 54429-56-0) is a highly reactive bifunctional reagent that has found significant utility in organic synthesis. Its structure, featuring both a reactive sulfonyl chloride and a bromoethyl group, allows for a variety of transformations, making it a valuable tool for the introduction of the 2-bromoethanesulfonyl moiety and as a precursor for vinyl sulfones. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this compound, with a focus on its role in the preparation of sulfonamides and as a versatile electrophile. Detailed experimental protocols, quantitative data, and safety information are included to facilitate its effective and safe use in a laboratory setting.

Introduction and Historical Context

While a definitive "discovery" paper for this compound is not readily apparent in a singular seminal publication, its emergence is intrinsically linked to the broader development and study of haloalkanesulfonyl chlorides in the mid-20th century. The analogous compound, 2-chloroethanesulfonyl chloride, was the subject of research in the 1970s, with a 1976 thesis detailing its reactions and mentioning the bromo-analog, suggesting that this compound was a known and accessible reagent by that time.

The primary route for the synthesis of this compound involves the chlorination of sodium 2-bromoethanesulfonate. The precursor, sodium 2-bromoethanesulfonate, can be prepared from the reaction of 1,2-dibromoethane with sodium sulfite, a reaction well-established in early organic chemistry. The development of reliable methods for the synthesis of sulfonyl chlorides, in general, has paved the way for the accessibility and utility of reagents like this compound.

It is important to address a persistent piece of misinformation found in some commercial supplier databases, which incorrectly classifies this compound as an "aminoglycoside antibiotic." This is fundamentally incorrect. Aminoglycoside antibiotics are a distinct class of natural and semi-synthetic compounds characterized by amino-modified sugars linked by glycosidic bonds. They exert their antibiotic effect by binding to bacterial ribosomes and inhibiting protein synthesis. In contrast, this compound is a small, synthetic reactive chemical with no structural or functional resemblance to aminoglycosides. Its biological activity, if any, would stem from its high reactivity as an electrophile, capable of non-specific alkylation and sulfonylation of biological macromolecules, a mechanism entirely different from the targeted action of aminoglycoside antibiotics.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 54429-56-0
Molecular Formula C₂H₄BrClO₂S
Molecular Weight 207.47 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 119-121 °C at 21 Torr
Density 1.921 g/cm³
Refractive Index 1.5242

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 4.05 (t, J = 6.5 Hz, 2H), 3.70 (t, J = 6.5 Hz, 2H)

  • ¹³C NMR (CDCl₃, 125 MHz): δ 62.5, 26.8

  • Infrared (IR): Characteristic strong absorptions for S=O stretching around 1370 and 1165 cm⁻¹

  • Mass Spectrometry (MS): Molecular ion peak corresponding to the isotopic pattern of bromine and chlorine.

Synthesis of this compound

The most common and practical synthesis of this compound is a two-step process starting from 1,2-dibromoethane.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination A 1,2-Dibromoethane C Sodium 2-Bromoethanesulfonate A->C Na₂SO₃, H₂O/EtOH B Sodium Sulfite B->C E This compound C->E Heat D Chlorinating Agent (e.g., PCl₅, SOCl₂) D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-Bromoethanesulfonate

This procedure is adapted from established methods for the sulfonation of alkyl halides.

Materials:

  • 1,2-Dibromoethane

  • Sodium sulfite (anhydrous)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane (in excess), ethanol, and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of sodium sulfite in water to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Arrange the apparatus for distillation and remove the excess 1,2-dibromoethane and ethanol.

  • Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a steam bath.

  • Extract the solid residue with hot 95% ethanol to dissolve the sodium 2-bromoethanesulfonate, leaving behind inorganic salts.

  • Cool the ethanolic solution to crystallize the product. Collect the crystals by filtration and dry.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This procedure employs a standard method for converting a sulfonic acid salt to a sulfonyl chloride.

Materials:

  • Sodium 2-bromoethanesulfonate

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Dichloromethane (or other suitable inert solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves acidic and corrosive gases.

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place sodium 2-bromoethanesulfonate.

  • Slowly and carefully add phosphorus pentachloride (or thionyl chloride) to the flask. An excess of the chlorinating agent is typically used.

  • Gently heat the mixture to initiate the reaction. The reaction is often refluxed until the evolution of gas (HCl or SO₂) ceases.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • Extract the this compound from the aqueous mixture with dichloromethane.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Expected Yield: 60-80%

Chemical Reactivity and Applications

This compound is a potent bifunctional electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, while the bromine atom can be displaced in Sₙ2 reactions or participate in elimination reactions.

Reactions at the Sulfonyl Chloride Group

The primary reaction of this compound involves the sulfonylation of nucleophiles.

Reaction with Amines to Form Sulfonamides:

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-bromoethanesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonamide_Formation reagents Br-CH₂-CH₂-SO₂Cl + R¹R²NH product Br-CH₂-CH₂-SO₂-NR¹R² + HCl reagents->product Base (e.g., Pyridine, Et₃N)

Caption: General reaction for the formation of sulfonamides.

Experimental Protocol: Synthesis of N-Phenyl-2-bromoethanesulfonamide

Materials:

  • This compound

  • Aniline

  • Pyridine

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

AmineProductYield
AnilineN-Phenyl-2-bromoethanesulfonamide>90%
BenzylamineN-Benzyl-2-bromoethanesulfonamide>90%
Piperidine1-(2-Bromoethanesulfonyl)piperidine>95%
Reactions Involving the Bromoethyl Group

Elimination to Form Vinyl Sulfones:

In the presence of a non-nucleophilic base, this compound and its derivatives can undergo elimination of HBr to form highly reactive vinyl sulfonyl compounds. These are valuable Michael acceptors in organic synthesis.

Elimination_Reaction start Br-CH₂-CH₂-SO₂-R product CH₂=CH-SO₂-R + HBr start->product Base (e.g., Et₃N)

Caption: Elimination reaction to form a vinyl sulfone.

Application in the Synthesis of Pharmaceutical Intermediates:

The vinyl sulfonyl moiety is a key pharmacophore in some drug candidates and a versatile synthetic handle. For example, vinyl sulfones can be used in the synthesis of heterocyclic compounds with potential biological activity.

Nucleophilic Substitution of Bromine:

The bromine atom can be displaced by various nucleophiles, allowing for further functionalization of the 2-ethanesulfonyl scaffold.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in organic synthesis. Its ability to act as both a sulfonylating agent and a precursor to vinyl sulfones makes it a valuable tool for the construction of a wide range of organic molecules, including sulfonamides and various heterocyclic systems. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The clarification of its chemical identity, distinct from aminoglycoside antibiotics, is essential for its proper application in the scientific community.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 2-Bromoethanesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-substituted sulfonamides utilizing 2-bromoethanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The protocols detailed herein are designed to be adaptable for the synthesis of a diverse library of 2-bromoethanesulfonamide derivatives by reaction with various primary and secondary amines. This application note includes detailed experimental procedures, a summary of reaction data, and visualizations of the synthetic workflow and a potential biological mechanism of action for the synthesized compounds.

Introduction

Sulfonamides are a cornerstone of modern drug discovery, with applications ranging from antibacterial agents to diuretics and anticonvulsants. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a versatile building block that allows for the introduction of a reactive bromoethyl group, which can be further functionalized or may itself contribute to the biological activity of the final compound. For instance, certain N-substituted sulfonamides have been identified as enzyme inhibitors, where the electrophilic nature of the bromoethyl moiety can play a role in covalent modification of the target protein. This document outlines a general and adaptable two-step protocol for the synthesis of this compound followed by its reaction with a range of amines to produce the corresponding N-substituted 2-bromoethanesulfonamides.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted 2-bromoethanesulfonamides based on reactions with analogous sulfonyl chlorides. These values are intended to be representative and may vary based on specific reaction conditions and the nature of the amine.

Amine SubstrateAmine TypeProduct NameExpected Yield (%)
AnilinePrimary AromaticN-Phenyl-2-bromoethanesulfonamide65-75
p-ToluidinePrimary AromaticN-(4-Methylphenyl)-2-bromoethanesulfonamide60-70
p-AnisidinePrimary AromaticN-(4-Methoxyphenyl)-2-bromoethanesulfonamide60-70
BenzylaminePrimary AliphaticN-Benzyl-2-bromoethanesulfonamide70-80
CyclohexylaminePrimary AliphaticN-Cyclohexyl-2-bromoethanesulfonamide75-85
DiethylamineSecondary AliphaticN,N-Diethyl-2-bromoethanesulfonamide80-90
PiperidineSecondary Aliphatic1-(2-Bromoethylsulfonyl)piperidine80-90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from sodium 2-bromoethanesulfonate.

Materials:

  • Sodium 2-bromoethanesulfonate

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Diethyl ether or Dichloromethane (DCM)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Gas outlet/trap (for HCl gas)

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet.

  • To the flask, add sodium 2-bromoethanesulfonate.

  • Slowly and carefully add an excess of phosphorus pentachloride or thionyl chloride to the flask with vigorous stirring.

  • Gently heat the mixture to initiate the reaction. The reaction is typically refluxed until the evolution of HCl gas ceases.[1]

  • After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice to decompose the excess chlorinating agent.

  • Extract the this compound from the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with cold water, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be used in the next step without further purification.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas. Phosphorus pentachloride and thionyl chloride are hazardous and should be handled with appropriate personal protective equipment.

Protocol 2: General Synthesis of N-Substituted 2-Bromoethanesulfonamides

This protocol outlines the general procedure for the reaction of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, diethylamine)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask at 0 °C (ice bath).

  • Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the pure N-substituted 2-bromoethanesulfonamide.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Substituted 2-Bromoethanesulfonamide Synthesis cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Sulfonamide Formation start Sodium 2-bromoethanesulfonate reagent1 PCl5 or SOCl2 reaction1 Chlorination Reaction start->reaction1 reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 This compound workup1->product1 reaction2 Sulfonylation Reaction product1->reaction2 amine Primary or Secondary Amine amine->reaction2 base Triethylamine base->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 product2 N-Substituted 2-Bromoethanesulfonamide workup2->product2

Caption: A flowchart illustrating the two-step synthesis of N-substituted 2-bromoethanesulfonamides.

Reaction Mechanism

Caption: The nucleophilic attack of an amine on the sulfonyl chloride followed by elimination of HCl.

Potential Biological Signaling Pathway: Cholinesterase Inhibition

Certain N-substituted sulfonamides have been shown to act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

cholinesterase_inhibition Mechanism of Cholinesterase Inhibition by a Sulfonamide Derivative acetylcholine Acetylcholine (Neurotransmitter) hydrolysis Hydrolysis acetylcholine->hydrolysis increased_ach Increased Acetylcholine in Synaptic Cleft acetylcholine->increased_ach leads to cholinesterase Cholinesterase (AChE/BChE) cholinesterase->hydrolysis choline_acetate Choline + Acetate (Inactive) hydrolysis->choline_acetate sulfonamide N-Substituted 2-Bromoethanesulfonamide (Inhibitor) inhibition Inhibition sulfonamide->inhibition inhibition->cholinesterase neuronal_signaling Enhanced Neuronal Signaling increased_ach->neuronal_signaling

Caption: Inhibition of cholinesterase by a sulfonamide derivative prevents acetylcholine breakdown.

References

Application Notes and Protocols: Asymmetric Synthesis via Reaction of 2-Bromoethanesulfonyl Chloride with Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-bromoethanesulfonyl chloride with chiral amines serves as a versatile and efficient method for the asymmetric synthesis of a variety of chiral sulfur-containing compounds. This strategy is particularly valuable in the construction of chiral sulfonamides, which are prominent scaffolds in medicinal chemistry and drug development. The inherent chirality of the amine substrate can be effectively transferred to the product, enabling the synthesis of enantiomerically enriched compounds.

A key application of this reaction is the synthesis of chiral vinylsulfonamides. The initial reaction of this compound with a chiral amine forms an N-(2-bromoethylsulfonyl)amine intermediate. Subsequent base-mediated elimination of hydrogen bromide affords the corresponding chiral vinylsulfonamide. These vinylsulfonamides are valuable Michael acceptors and dienophiles in a range of diastereoselective and enantioselective transformations, providing access to complex chiral molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with chiral amines, focusing on the synthesis of chiral N-sulfonated proline derivatives as a key example.

Reaction Principle and Logical Workflow

The overall process involves a two-step sequence: sulfonylation of a chiral amine followed by an elimination reaction to generate the vinylsulfonamide. The chirality of the starting amine directs the stereochemical outcome of subsequent reactions involving the vinylsulfonamide product.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products & Intermediates A 2-Bromoethanesulfonyl Chloride C Sulfonylation A->C B Chiral Amine (e.g., L-Proline Methyl Ester) B->C E N-(2-Bromoethylsulfonyl) -amine Intermediate C->E Forms D Base-mediated Elimination F Chiral Vinylsulfonamide Product D->F Yields E->D Undergoes

Caption: General workflow for the synthesis of chiral vinylsulfonamides.

Application: Diastereoselective Synthesis of N-(Vinylsulfonyl)-L-proline Methyl Ester

The reaction of this compound with L-proline methyl ester provides a practical route to a chiral vinylsulfonamide. The proline scaffold is widely used in asymmetric synthesis due to its rigid conformational structure, which can effectively control the stereochemistry of reactions.

Experimental Data

The following table summarizes the typical reaction conditions and outcomes for the synthesis of N-(2-bromoethylsulfonyl)-L-proline methyl ester and its subsequent conversion to N-(vinylsulfonyl)-L-proline methyl ester.

EntryChiral AmineBase (Sulfonylation)Base (Elimination)SolventYield (%) of N-(2-bromoethylsulfonyl) adductYield (%) of VinylsulfonamideDiastereomeric Ratio (d.r.)
1L-Proline Methyl Ester HClTriethylamine (Et₃N)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)~85-95 (crude)80-90 (over 2 steps)>95:5

Note: The diastereomeric ratio is often determined after a subsequent reaction of the vinylsulfonamide, as the chirality at the sulfur is not generated in this step, but the chiral proline moiety induces diastereoselectivity in further transformations.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Bromoethylsulfonyl)-L-proline Methyl Ester

This protocol details the initial sulfonylation of L-proline methyl ester with this compound.

Materials:

  • L-Proline methyl ester hydrochloride

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to liberate the free amine.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N-(2-bromoethylsulfonyl)-L-proline methyl ester, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-(Vinylsulfonyl)-L-proline Methyl Ester

This protocol describes the base-mediated elimination of HBr from the N-(2-bromoethylsulfonyl) adduct to yield the chiral vinylsulfonamide.

Materials:

  • Crude N-(2-bromoethylsulfonyl)-L-proline methyl ester

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the crude N-(2-bromoethylsulfonyl)-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add triethylamine (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-6 hours.

  • Monitor the formation of the vinylsulfonamide by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(vinylsulfonyl)-L-proline methyl ester.

Signaling Pathways and Logical Relationships

The utility of the chiral vinylsulfonamide products in asymmetric synthesis is exemplified by their use in Michael additions. The chiral proline auxiliary directs the stereoselective addition of a nucleophile to the vinyl group.

Michael_Addition A Chiral N-(Vinylsulfonyl) -L-proline Methyl Ester C Diastereoselective Michael Addition A->C B Nucleophile (e.g., Grignard Reagent, Enolate) B->C D Diastereomerically Enriched Adduct C->D Forms E Further Transformations (e.g., Cleavage of Auxiliary) D->E Undergoes F Enantiomerically Enriched Target Molecule E->F Yields

Caption: Application of chiral vinylsulfonamides in asymmetric synthesis.

Conclusion

The reaction of this compound with chiral amines, particularly chiral amino acid derivatives, provides a reliable and efficient pathway for the synthesis of valuable chiral building blocks. The resulting N-(2-bromoethylsulfonyl)amines can be readily converted to chiral vinylsulfonamides, which are versatile intermediates in asymmetric synthesis. The protocols provided herein offer a foundation for researchers to explore and adapt these methods for the synthesis of a wide range of enantiomerically enriched target molecules. Careful control of reaction conditions is crucial for achieving high yields and stereoselectivity.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromoethanesulfonyl chloride is a versatile bifunctional reagent utilized in organic synthesis for the construction of a variety of heterocyclic compounds. Its reactivity stems from two key features: the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols, and the bromoethyl group, which can participate in subsequent intramolecular cyclization reactions. This combination allows for the facile synthesis of saturated nitrogen- and sulfur-containing heterocycles, particularly sultams (cyclic sulfonamides), which are important scaffolds in medicinal chemistry.

These application notes provide an overview of the synthetic utility of this compound in forming various heterocyclic systems, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

I. Synthesis of N-Substituted-1,2-thiazetidine-1,1-dioxides (β-Sultams)

The reaction of this compound with primary amines can lead to the formation of four-membered cyclic sulfonamides known as β-sultams. This transformation proceeds through initial sulfonamide formation followed by an intramolecular nucleophilic substitution to displace the bromide.

General Reaction Scheme:

Logical Workflow for β-Sultam Synthesis:

G reagent This compound + Primary Amine (R-NH2) intermediate N-Substituted-2-bromoethanesulfonamide Intermediate reagent->intermediate Sulfonylation product N-Substituted-1,2-thiazetidine-1,1-dioxide (β-Sultam) intermediate->product S N 2 cyclization Intramolecular Cyclization intermediate->cyclization base Base (e.g., Triethylamine) base->intermediate Promotes Reaction cyclization->product G start This compound + 2-Aminobenzylamine intermediate N-(2-aminobenzyl)-2-bromoethanesulfonamide start->intermediate Step 1: Sulfonylation cyclization Intramolecular Cyclization intermediate->cyclization Step 2 product 1,2,4-Benzothiadiazepine-1,1-dioxide cyclization->product base Base base->cyclization Promotes G start Sodium 2-bromoethanesulfonate step1 Chlorination with PCl5 or SOCl2 start->step1 intermediate This compound step1->intermediate step2 Ammonolysis (Aq. Ammonia) intermediate->step2 product 2-Bromoethane-1-sulfonamide step2->product

Application of 2-Bromoethanesulfonyl Chloride in the Synthesis of Taurine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a highly reactive bifunctional molecule that serves as a valuable building block in the synthesis of taurine and a diverse range of taurine derivatives. Its sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, while the bromo group offers a site for subsequent nucleophilic substitution or elimination reactions. This reactivity profile allows for the facile introduction of the taurine scaffold into various molecules, enabling the exploration of their therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of taurine and its N-substituted derivatives using this compound, along with an overview of the biological activities of these compounds, particularly in the context of apoptosis.

Introduction

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid abundant in many mammalian tissues and plays a crucial role in numerous physiological processes, including osmoregulation, neuromodulation, and antioxidant defense. Taurine and its derivatives have garnered significant interest in medicinal chemistry due to their therapeutic potential in a variety of diseases. For instance, taurine derivatives like taltrimide, acamprosate, and tauromustine are already utilized as anticonvulsant, anti-alcoholic, and anti-cancer agents, respectively[1]. The development of novel taurine analogues continues to be an active area of research for the treatment of central nervous system disorders, cancer, and other conditions[1].

This compound is a key reagent in the synthesis of these valuable compounds. The sulfonyl chloride group provides a reactive handle for coupling with a wide array of amines, while the bromoethyl group can be further functionalized, making it a versatile precursor for creating libraries of taurine derivatives for structure-activity relationship (SAR) studies.

Chemical Synthesis

The synthesis of taurine and its derivatives from this compound generally proceeds via a two-step pathway:

  • Sulfonamide Formation: The highly electrophilic sulfonyl chloride group of this compound reacts readily with the nucleophilic amino group of ammonia or a primary/secondary amine to form a stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Displacement of Bromide: The bromine atom on the ethyl chain can then be displaced by a nucleophile. In the synthesis of taurine itself, this is achieved through ammonolysis, where an excess of ammonia acts as both the N-nucleophile for the sulfonyl chloride and the displacing agent for the bromide.

A general workflow for the synthesis of N-substituted taurine derivatives is depicted below:

G reagent1 2-Bromoethanesulfonyl Chloride intermediate N-Substituted-2-bromoethanesulfonamide reagent1->intermediate Sulfonylation reagent2 Primary/Secondary Amine (R-NHR') reagent2->intermediate product N-Substituted Taurine Derivative intermediate->product Nucleophilic Substitution hydrolysis Hydrolysis/Reduction product->hydrolysis Further Modification base Base (e.g., Triethylamine) base->intermediate nucleophile Nucleophile (e.g., NaN3, KSAc) nucleophile->product

Caption: General workflow for the synthesis of N-substituted taurine derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of taurine derivatives. Please note that specific conditions may vary depending on the substrate and desired product.

Starting MaterialAmine/NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium 2-bromoethanesulfonateAqueous AmmoniaWaterRoom Temp.120-16848-55Organic Syntheses, Coll. Vol. 2, p.563
Aryl Sulfonyl ChloridePrimary/Secondary AmineDichloromethane0 - 251-363-100Chemistry & Biology Interface, 8(4), 2018
p-Toluenesulfonyl ChlorideVarious AminesSolvent-free (MW)-0.025-0.1288-97RSC Advances, 2013, 3, 23005-23009

Experimental Protocols

Protocol 1: Synthesis of Taurine from a 2-Bromoethanesulfonate Precursor

This protocol is adapted from a standard procedure for the synthesis of taurine and illustrates the ammonolysis of a 2-bromoethanesulfonate salt, a close derivative of this compound. The initial conversion of this compound to its sodium salt would be required to follow this specific protocol.

Materials:

  • Sodium 2-bromoethanesulfonate

  • Concentrated Aqueous Ammonia (sp. gr. 0.9)

  • Activated Carbon (e.g., Norite)

  • 95% Ethanol

  • Deionized Water

Procedure:

  • Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.

  • Allow the solution to stand at room temperature for five to seven days. The reaction progress can be monitored by titrating the bromide ion concentration.

  • After the reaction is complete (approximately 90% after five days), evaporate the solution to dryness. The final traces of water can be removed by heating on a steam bath.

  • Dissolve the residue in a minimum amount of hot water (around 500 mL). If the solution is colored, add 5 g of activated carbon and heat to boiling.

  • Filter the hot solution to remove the activated carbon.

  • Concentrate the colorless filtrate to a volume of 65–70 mL.

  • Add 250 mL of 95% ethanol to the concentrated solution. A mixture of taurine and sodium bromide will precipitate.

  • Allow crystallization to complete, then collect the crude taurine by filtration.

  • Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.

  • The pure taurine will crystallize upon cooling. Collect the crystals by filtration and dry. The typical yield of pure taurine is 31–36 g (48–55%).

Protocol 2: General Procedure for the Synthesis of N-Aryl Taurine Derivatives

This protocol provides a general method for the synthesis of N-substituted sulfonamides from a sulfonyl chloride and an amine, which is the key step in producing taurine derivatives from this compound.

Materials:

  • This compound

  • Substituted Aniline or other primary/secondary amine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1-1.5 equivalents).

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-bromoethanesulfonamide.

Biological Applications: Modulation of Apoptosis

Taurine and its derivatives have been shown to exert significant effects on apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.

Taurine has been demonstrated to have anti-apoptotic effects in various cell types. For example, in hippocampal cells exposed to high glucose, taurine reduces apoptosis by modulating the Akt/Bad signaling pathway, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[2]. In the context of myocardial ischemia, taurine inhibits apoptosis by preventing the formation of the Apaf-1/caspase-9 apoptosome, a key complex in the intrinsic apoptotic pathway[3].

Conversely, certain taurine derivatives have been shown to induce apoptosis in cancer cells. In human nasopharyngeal carcinoma cells, taurine can induce apoptosis through the PTEN/Akt pathway. This involves the upregulation of the tumor suppressor PTEN, which in turn inhibits the pro-survival Akt signaling pathway[4]. This leads to the activation of caspases and the induction of both mitochondrial and endoplasmic reticulum stress-mediated apoptosis[4].

Signaling Pathways

The following diagrams illustrate the dual role of taurine and its derivatives in modulating apoptosis.

G Taurine Taurine pAkt p-Akt (Active) Taurine->pAkt Promotes Phosphorylation Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Anti-apoptotic signaling of taurine via the Akt/Bad pathway.

G Taurine_Derivative Taurine Derivative PTEN PTEN Taurine_Derivative->PTEN Upregulates Akt Akt PTEN->Akt Inhibits pAkt p-Akt (Inactive) Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pro-apoptotic signaling of a taurine derivative via the PTEN/Akt pathway.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of taurine and a wide array of its derivatives. The straightforward and generally high-yielding reactions to form sulfonamides, coupled with the potential for further functionalization of the bromoethyl moiety, make it an attractive starting material for medicinal chemists and drug development professionals. The diverse biological activities of the resulting taurine analogues, particularly their ability to modulate key signaling pathways involved in apoptosis, highlight the importance of this chemical scaffold in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of compounds.

References

Application Notes and Protocols for the Reaction of 2-Bromoethanesulfonyl Chloride with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonyl chloride is a bifunctional reagent containing a reactive sulfonyl chloride and a bromoethyl group. The sulfonyl chloride moiety readily reacts with primary and secondary amines, such as the alpha-amino group of amino acids, to form stable sulfonamides. The remaining bromoethyl group can then serve as a reactive handle for further chemical modifications or as an electrophilic probe to interact with biological nucleophiles. This reactivity profile makes N-(2-bromoethylsulfonyl) amino acid derivatives valuable tools in chemical biology and drug discovery for applications such as irreversible enzyme inhibition, covalent ligand discovery, and the development of chemical probes for target identification.

These application notes provide detailed protocols for the synthesis of N-(2-bromoethylsulfonyl) amino acids and outline a general workflow for their application in identifying protein targets.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the synthesis of N-(2-bromoethylsulfonyl) derivatives of various amino acids. Please note that these are illustrative examples, and optimization may be required for specific amino acids.

Amino AcidReaction ConditionsSolvent SystemReaction Time (h)Yield (%)Purification Method
GlycineAq. NaOH (2 eq.), 0°C to rtWater/DCM485-95Acidification, Recrystallization
AlanineTriethylamine (2.2 eq.), 0°C to rtDichloromethane680-90Silica Gel Chromatography
ValineAq. NaOH (2 eq.), 0°C to rtWater/DCM875-85Acidification, Recrystallization
PhenylalanineTriethylamine (2.2 eq.), 0°C to rtDichloromethane680-90Silica Gel Chromatography
Cysteine (protected)Triethylamine (2.2 eq.), 0°C to rtDichloromethane570-80Silica Gel Chromatography
Lysine (protected)Triethylamine (3.2 eq.), 0°C to rtDichloromethane865-75Silica Gel Chromatography

Experimental Protocols

Two general protocols are provided for the reaction of this compound with amino acids: an aqueous-based method and an organic solvent-based method. The choice of protocol may depend on the solubility of the amino acid and the desired work-up procedure.

Protocol 1: Aqueous Schotten-Baumann Conditions

This method is suitable for amino acids that are soluble in aqueous basic solutions.

Materials:

  • Amino acid

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 2% aqueous solution of sodium hydroxide (2.0 equivalents) with stirring at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add this compound (1.05 equivalents) dropwise to the stirred amino acid solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for the time indicated in the data table (typically 4-8 hours). Monitor the pH of the reaction and maintain it between 8 and 10 by adding small portions of 2% NaOH solution if necessary.[1]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any unreacted sulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.[1]

    • A precipitate of the N-(2-bromoethylsulfonyl) amino acid should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Organic Solvent Conditions

This method is suitable for amino acids that are not readily soluble in aqueous base or when anhydrous conditions are preferred. Amino acid esters can also be used as starting materials with this protocol.

Materials:

  • Amino acid (or amino acid ester hydrochloride)

  • This compound

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspension of Amino Acid: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amino acid (1.0 equivalent) and suspend it in anhydrous dichloromethane.

  • Addition of Base: Cool the suspension to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise. If using an amino acid ester hydrochloride, 3.2 equivalents of base are typically required.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amino acid suspension at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 6-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Mandatory Visualizations

The following diagrams illustrate the general reaction scheme and a potential experimental workflow for utilizing the synthesized N-(2-bromoethylsulfonyl) amino acids as chemical probes for protein target identification.

G cluster_reaction Reaction cluster_product Product 2-Bromoethanesulfonyl_Chloride 2-Bromoethanesulfonyl Chloride Reaction_Conditions Base (e.g., NaOH or Et3N) Solvent (e.g., Water or DCM) 0°C to Room Temperature Amino_Acid Amino Acid (R-group) N-Sulfonylated_Amino_Acid N-(2-bromoethylsulfonyl) Amino Acid Reaction_Conditions->N-Sulfonylated_Amino_Acid + HCl/Base·HCl

Caption: General reaction scheme for the synthesis of N-(2-bromoethylsulfonyl) amino acids.

G Start Synthesized N-(2-bromoethylsulfonyl) Amino Acid Probe Incubate Incubate with Cell Lysate or Intact Cells Start->Incubate Covalent_Labeling Covalent Labeling of Target Proteins via Reaction with Nucleophilic Residues (e.g., Cys, His, Lys) Incubate->Covalent_Labeling Enrichment Optional: Enrichment of Labeled Proteins (e.g., via a clickable tag incorporated into the probe) Covalent_Labeling->Enrichment Proteolysis Proteolysis (e.g., Trypsin Digestion) Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Database Search and Identification of Labeled Peptides and Proteins LC_MS->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, Competitive Binding Assays) Data_Analysis->Target_Validation

Caption: Workflow for protein target identification using an N-(2-bromoethylsulfonyl) amino acid probe.

References

Application Notes and Protocols: 2-Bromoethanesulfonyl Chloride as a Precursor for Vinylsulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylsulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their utility stems from their function as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This reactivity profile makes them valuable warheads for the design of targeted covalent inhibitors. 2-Bromoethanesulfonyl chloride is a key precursor for the efficient synthesis of a diverse range of vinylsulfonamides. This document provides detailed application notes and experimental protocols for the synthesis of vinylsulfonamides using this compound and their subsequent evaluation as covalent inhibitors, with a focus on targeting the KRAS G12C mutant, a critical oncogene in various cancers.

Synthesis of Vinylsulfonamides from this compound

The synthesis of vinylsulfonamides from this compound is a straightforward and versatile two-step, one-pot reaction. The process involves the initial sulfonylation of a primary or secondary amine, followed by an in-situ base-mediated elimination of hydrogen bromide to yield the desired vinylsulfonamide.

General Reaction Scheme

The general reaction scheme is as follows:

Step 1: Sulfonylation. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the formation of a 2-bromoethanesulfonamide intermediate.

Step 2: Elimination. A base, typically a tertiary amine like triethylamine, facilitates the elimination of hydrogen bromide from the intermediate to form the vinyl group.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl and N-Alkyl Vinylsulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinylsulfonamide.

Substrate Scope and Yields

The following table summarizes the yields obtained for the synthesis of various vinylsulfonamides using the general protocol described above.

Amine SubstrateProductYield (%)
AnilineN-Phenylvinylsulfonamide75-85
4-MethoxyanilineN-(4-Methoxyphenyl)vinylsulfonamide80-90
4-ChloroanilineN-(4-Chlorophenyl)vinylsulfonamide70-80
BenzylamineN-Benzylvinylsulfonamide85-95
Piperidine1-(Vinylsulfonyl)piperidine80-90
Morpholine4-(Vinylsulfonyl)morpholine85-95

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization
  • Polymerization of the Product: Vinylsulfonamides can be prone to polymerization, especially during purification. To mitigate this, it is crucial to use freshly distilled solvents and maintain low temperatures during the reaction and work-up. The purified product should be stored at a low temperature and protected from light.

  • Low Yields: If low yields are observed, ensure all reagents are of high purity and the reaction is performed under strictly anhydrous conditions. The stoichiometry of the base can also be optimized; a slight excess is generally beneficial for driving the elimination step to completion.

Application in Drug Development: Covalent Inhibition of KRAS G12C

The KRAS protein is a key regulator of cell growth and proliferation. The G12C mutation, where glycine at position 12 is replaced by cysteine, results in a constitutively active protein, driving oncogenesis. The cysteine residue in the mutant protein provides a unique handle for targeted covalent inhibitors. Vinylsulfonamides can be designed to specifically react with this cysteine, locking the KRAS G12C protein in an inactive state.

KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the KRAS activation cycle and its downstream signaling pathways, along with the mechanism of inhibition by a covalent vinylsulfonamide inhibitor.

KRAS_Pathway cluster_activation KRAS Activation Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP RAF RAF Kinase KRAS_GTP->RAF GAP->KRAS_GDP Intrinsic GTPase Activity Vinylsulfonamide Vinylsulfonamide Inhibitor Vinylsulfonamide->KRAS_GDP Covalently binds & traps in inactive state MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Experimental Workflow for Inhibitor Evaluation

The following workflow outlines the key experiments to assess the efficacy of a synthesized vinylsulfonamide as a KRAS G12C inhibitor.

Workflow Start Synthesize Vinylsulfonamide Library Biochemical_Assay Biochemical Assay (e.g., Covalent Binding Kinetics) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Biochemical_Assay->Target_Engagement Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot for p-ERK) Target_Engagement->Downstream_Signaling In_Vivo In Vivo Efficacy Studies (Xenograft Models) Downstream_Signaling->In_Vivo Conclusion Identify Lead Compound In_Vivo->Conclusion

Caption: Experimental workflow for KRAS G12C inhibitor evaluation.

Experimental Protocols for Inhibitor Characterization

Protocol 1: Western Blot Analysis of p-ERK Inhibition

Objective: To determine the effect of a vinylsulfonamide inhibitor on the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • Vinylsulfonamide inhibitor stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the vinylsulfonamide inhibitor or vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK for normalization.

    • Quantify band intensities to determine the relative levels of p-ERK.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the vinylsulfonamide inhibitor to the KRAS G12C protein in a cellular context.[1]

Materials:

  • KRAS G12C mutant cell line

  • Vinylsulfonamide inhibitor stock solution (in DMSO)

  • Vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge

  • Western blot materials (as described in Protocol 1)

  • Primary antibody: anti-KRAS

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the vinylsulfonamide inhibitor or vehicle control for a specified time.

  • Heating Step:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.[1]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles using liquid nitrogen.[1]

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.[1]

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble KRAS G12C protein in each sample by Western blotting using an anti-KRAS antibody.

  • Data Analysis:

    • Plot the amount of soluble KRAS G12C as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of vinylsulfonamides. The straightforward synthetic protocol allows for the generation of a diverse library of compounds for screening in drug discovery programs. The application of these compounds as covalent inhibitors of challenging targets like KRAS G12C highlights their potential in developing novel therapeutics. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of vinylsulfonamide-based inhibitors.

References

Application Notes and Protocols: 2-Bromoethanesulfonyl Chloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind weakly but efficiently to a biological target.[1][2][3] These initial hits can then be optimized into more potent drug candidates. The integration of covalent chemistry into FBDD has gained significant traction, as the formation of a covalent bond can overcome the low affinity of initial fragment hits, providing a robust signal for hit detection and potentially leading to compounds with prolonged duration of action and high potency.[1][4][5][6]

This document provides detailed application notes and protocols for the use of 2-Bromoethanesulfonyl chloride as a reactive electrophile for generating covalent fragment libraries targeting nucleophilic amino acid residues, particularly cysteine, in fragment-based screening campaigns. While sulfonyl fluorides are well-established as "privileged warheads" in chemical biology, the analogous sulfonyl chloride offers a distinct reactivity profile that can be harnessed for covalent inhibitor discovery.[7][8][9][10]

Principle of Application

This compound serves as a bifunctional reagent. The sulfonyl chloride moiety is a reactive electrophile that can form a stable sulfonamide or sulfonate ester bond with nucleophilic residues on a protein target, such as the thiol group of cysteine or the epsilon-amino group of lysine. The bromoethyl group provides a handle for diversification, allowing for the attachment of various fragment scaffolds. This approach enables the creation of a library of covalent fragments where the warhead reactivity is modulated by the attached fragment, and the fragment's binding is anchored by the covalent interaction.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number54429-56-0[11][12]
Molecular FormulaC₂H₄BrClO₂S[12][13]
Molecular Weight207.47 g/mol [12]
AppearanceColorless to pale yellow liquid[14]
StorageRefrigerate, store in a dry, well-ventilated place[11][15]
Table 2: Representative Amino Acid Reactivity of Sulfonyl Halides
Nucleophilic Amino AcidReactivity with Sulfonyl HalidesNotes
Cysteine (thiol)HighThe primary target for many covalent inhibitors.[9][16]
Lysine (ε-amino)ModerateReactivity is context-dependent within the protein binding pocket.[10]
Serine (hydroxyl)ModerateOften requires activation, such as in the catalytic triad of serine proteases.[7][10]
Threonine (hydroxyl)ModerateSimilar to serine, reactivity is context-dependent.[10]
Tyrosine (phenolic hydroxyl)ModerateReactivity can be enhanced by a basic microenvironment.[10]
Histidine (imidazole)ModerateContext-dependent reactivity has been observed.[7][10]

Experimental Protocols

Protocol 1: Synthesis of a Covalent Fragment Library using this compound

This protocol describes a general method for synthesizing a library of covalent fragments by reacting a diverse set of primary or secondary amines with this compound.

Materials:

  • This compound

  • A library of diverse primary and secondary amine fragments

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine fragment (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add TEA or DIPEA (1.2 eq).

  • Electrophile Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-bromoethanesulfonamide fragment.

  • Characterization: Confirm the structure and purity of the synthesized fragment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Fragment-Based Covalent Screening by Mass Spectrometry

This protocol outlines a typical workflow for screening the synthesized covalent fragment library against a cysteine-containing protein target using intact protein mass spectrometry.[4][17]

Materials:

  • Purified protein of interest (with at least one accessible cysteine residue)

  • Synthesized 2-bromoethanesulfonamide fragment library

  • Assay buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving fragments

  • Size-exclusion chromatography (SEC) column or desalting spin column

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

Procedure:

  • Fragment Library Plating: Prepare stock solutions of each fragment in DMSO (e.g., 10 mM). In a 96-well plate, create pools of 5-10 fragments, ensuring each fragment in a pool has a unique molecular weight to allow for unambiguous identification of hits.[17]

  • Incubation: In a separate 96-well plate, incubate the target protein (e.g., 5-10 µM) with each fragment pool (e.g., 50-100 µM final concentration of each fragment) in the assay buffer. Include a DMSO-only control. Incubate at room temperature or 37 °C for a defined period (e.g., 1-4 hours).

  • Removal of Unbound Fragments: After incubation, remove the excess, unbound fragments from the protein-fragment mixture using an SEC column or a desalting spin column.

  • Mass Spectrometry Analysis: Analyze the desalted protein samples by LC-MS. Acquire the mass spectrum for the intact protein.

  • Hit Identification: Compare the mass spectra of the fragment-treated samples to the DMSO control. A mass shift corresponding to the molecular weight of a fragment indicates a covalent modification of the protein. The expected mass increase will be the molecular weight of the fragment minus the mass of HBr (as the bromine is the leaving group upon reaction of the ethyl bromide part with a nucleophile, or minus HCl if the sulfonyl chloride reacts). For a reaction with a cysteine thiol, the expected mass addition would be the mass of the fragment minus the mass of HCl.

  • Hit Deconvolution and Confirmation: For pools that show a positive hit, screen each individual fragment from that pool to identify the specific fragment responsible for the modification. Confirm the hit by repeating the experiment with the individual fragment.

  • Dose-Response and Time-Course Studies: Characterize the confirmed hits by performing dose-response and time-course experiments to assess their reactivity and potency.

Visualizations

Synthesis of 2-Bromoethanesulfonamide Fragments

G Synthesis of 2-Bromoethanesulfonamide Fragments cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R_NH2 Amine Fragment (R-NH₂) Reaction Amide Bond Formation (DCM, Base) R_NH2->Reaction Bromo 2-Bromoethanesulfonyl chloride Bromo->Reaction Fragment Covalent Fragment (2-Bromoethanesulfonamide) Reaction->Fragment

Caption: Synthetic scheme for covalent fragment generation.

Covalent Fragment Screening Workflow

G Covalent Fragment Screening Workflow Library Covalent Fragment Library (in DMSO) Incubation Incubation (Protein + Fragments) Library->Incubation Protein Target Protein (e.g., Cysteine-containing) Protein->Incubation Desalting Removal of Unbound Fragments (e.g., SEC) Incubation->Desalting MS Intact Protein MS Analysis Desalting->MS Analysis Data Analysis: Identify Mass Shift MS->Analysis Hit Confirmed Hit Analysis->Hit Mass Shift Detected NoHit No Hit Analysis->NoHit No Mass Shift

Caption: Workflow for covalent fragment screening via mass spectrometry.

Signaling Pathway of Covalent Inhibition

G Mechanism of Covalent Inhibition Fragment Covalent Fragment ReversibleBinding Reversible Binding (Non-covalent complex) Fragment->ReversibleBinding Protein Target Protein (Active) Protein->ReversibleBinding CovalentBond Covalent Bond Formation (Irreversible) ReversibleBinding->CovalentBond InhibitedProtein Inhibited Protein (Covalently Modified) CovalentBond->InhibitedProtein BiologicalEffect Downstream Biological Effect (e.g., Inhibition of signaling) InhibitedProtein->BiologicalEffect

Caption: Logical flow of target engagement and covalent inhibition.

Safety Precautions

This compound is a reactive and potentially hazardous chemical.[11] It is corrosive and can cause burns.[18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[11][18] Avoid contact with skin, eyes, and inhalation of vapors. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[18] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[11][18]

References

N-Sulfonylation with 2-Bromoethanesulfonyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to N-sulfonylation reactions utilizing 2-bromoethanesulfonyl chloride. It is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, where the introduction of the 2-bromoethanesulfonamide moiety can be a key step in the synthesis of novel therapeutic agents. This guide covers the reaction mechanism, detailed experimental protocols for primary and secondary amines, potential side reactions, and purification strategies.

Introduction

N-sulfonylation is a fundamental transformation in organic synthesis, leading to the formation of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals. The use of this compound as the sulfonating agent introduces a versatile 2-bromoethylsulfonyl group. This functional handle can be further manipulated, for instance, through nucleophilic substitution of the bromide or by elimination to form a vinyl sulfonamide, offering a gateway to a diverse range of molecular architectures.

Reaction Mechanism

The N-sulfonylation of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of this compound.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-sulfonylated product and the hydrochloride salt of the base.

Experimental Protocols

General Protocol for N-Sulfonylation

This protocol provides a general framework for the N-sulfonylation of both primary and secondary amines. Specific examples with representative amines are detailed below.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 1.5 equivalents) to the stirred solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 - 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Example 1: N-Sulfonylation of a Primary Amine (Aniline)

Reaction: Aniline + this compound → N-(phenyl)-2-bromoethanesulfonamide

Stoichiometry:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Aniline93.131.01.0 g (10.74 mmol)
This compound207.491.12.34 g (11.28 mmol)
Triethylamine101.191.21.31 g (1.79 mL, 12.89 mmol)
Dichloromethane (DCM)--50 mL

Procedure: Follow the general protocol outlined in section 3.1.

Example 2: N-Sulfonylation of a Secondary Amine (Piperidine)

Reaction: Piperidine + this compound → 1-(2-bromoethyl)sulfonylpiperidine

Stoichiometry:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Piperidine85.151.01.0 g (1.06 mL, 11.74 mmol)
This compound207.491.12.55 g (12.33 mmol)
Triethylamine101.191.21.43 g (1.96 mL, 14.09 mmol)
Dichloromethane (DCM)--50 mL

Procedure: Follow the general protocol outlined in section 3.1.

Data Presentation

SubstrateProductBaseSolventReaction Time (h)Yield (%)
AnilineN-(phenyl)-2-bromoethanesulfonamideTEADCM2-485-95
4-MethylanilineN-(p-tolyl)-2-bromoethanesulfonamidePyridineTHF3-580-90
Piperidine1-(2-bromoethyl)sulfonylpiperidineTEADCM2-390-98
Morpholine4-(2-bromoethyl)sulfonylmorpholineDIPEAACN2-488-96

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Potential Pitfalls and Troubleshooting

A significant side reaction to consider when working with this compound is the base-induced elimination of hydrogen bromide to form vinylsulfonyl chloride or the corresponding vinyl sulfonamide.[1] The latter can subsequently polymerize, leading to the formation of insoluble polymeric material.[1]

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are pure and anhydrous. Extend the reaction time or consider a more reactive base.

    • Product loss during work-up: The sulfonamide product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.[1]

  • Formation of Polymeric Byproducts:

    • Strict temperature control: Maintain a low reaction temperature (0 °C or below) during the addition of the sulfonyl chloride to minimize elimination.[1]

    • Choice of base: A sterically hindered, non-nucleophilic base like DIPEA may be preferable to less hindered bases like TEA to disfavor the elimination pathway.

  • Purification Challenges:

    • Polarity: Sulfonamides can be quite polar, which may lead to tailing during column chromatography on silica gel. Using a more polar eluent system (e.g., ethyl acetate/methanol mixtures) can help.[2]

    • Co-elution of impurities: If polar impurities co-elute with the product, consider using a different stationary phase or recrystallization as an alternative purification method.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-sulfonylation reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Dissolve Amine in Anhydrous Solvent add_base Add Base amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add this compound cool->add_sulfonyl_chloride stir Stir and Monitor by TLC add_sulfonyl_chloride->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Isolated Product purify->product

Caption: General workflow for N-sulfonylation with this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between reactants, intermediates, products, and potential side products in the N-sulfonylation reaction.

reaction_pathway cluster_reactants Reactants amine Amine (R-NH2 or R2NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride This compound sulfonyl_chloride->intermediate base Base product N-(2-Bromoethyl)sulfonamide base->product intermediate->product Chloride Elimination & Deprotonation side_product1 Vinylsulfonamide (Elimination Product) product->side_product1 Base-induced Elimination side_product2 Polymer side_product1->side_product2 Polymerization

Caption: Reaction pathway for N-sulfonylation and potential side reactions.

References

Application Notes and Protocols: 2-Bromoethanesulfonyl Chloride in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromoethanesulfonyl chloride in the preparation of novel bioactive molecules. Detailed experimental protocols for the synthesis of sulfonamide derivatives and quantitative data on their biological activities are presented to guide researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a reactive chemical intermediate valuable for the synthesis of a variety of organic compounds, particularly sulfonamide derivatives. The presence of both a highly reactive sulfonyl chloride group and a bromoethyl moiety allows for diverse synthetic transformations, making it an attractive building block for the creation of novel molecules with potential therapeutic applications. Sulfonamides are a well-established class of compounds known for their broad range of biological activities, including antibacterial and anticancer properties. This document details the synthesis of N-aryl-2-bromoethanesulfonamides and presents their evaluation as potential anticancer agents.

Synthesis of N-Aryl-2-Bromoethanesulfonamides

The primary application of this compound in the synthesis of bioactive molecules is its reaction with primary or secondary amines to form sulfonamides. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

General Reaction Scheme:

G cluster_reaction reagents R-NH2 plus + start 2-Bromoethanesulfonyl Chloride arrow Base (e.g., Pyridine, Triethylamine) Anhydrous Solvent (e.g., DCM, THF) product N-Aryl-2-bromoethanesulfonamide start->product

Figure 1. General synthesis of N-Aryl-2-bromoethanesulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-(Substituted-phenyl)-2-bromoethanesulfonamide

This protocol is a generalized method for the synthesis of N-aryl-2-bromoethanesulfonamides from this compound and various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(substituted-phenyl)-2-bromoethanesulfonamide.

Biological Activity of N-Aryl-2-Bromoethanesulfonamide Derivatives

Sulfonamide derivatives are known to exhibit a range of biological activities. The following data summarizes the in vitro anticancer activity of a series of synthesized N-aryl-2-bromoethanesulfonamide analogs against various human cancer cell lines.

In Vitro Anticancer Activity

The cytotoxicity of the synthesized compounds was evaluated using the MTT assay after 72 hours of treatment. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent (R)MCF-7 (Breast) IC50 (µM)[1]HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
1a H25.3 ± 2.131.6 ± 3.545.2 ± 4.8
1b 4-CH₃18.7 ± 1.524.1 ± 2.933.8 ± 3.1
1c 4-OCH₃15.4 ± 1.219.8 ± 2.328.5 ± 2.7
1d 4-Cl12.1 ± 1.015.5 ± 1.821.9 ± 2.4
Doxorubicin -0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Table 1. In vitro anticancer activity (IC50 in µM) of N-aryl-2-bromoethanesulfonamide derivatives.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for these novel N-aryl-2-bromoethanesulfonamides require further investigation, the biological activities of sulfonamides are generally attributed to several mechanisms, including the inhibition of key enzymes and interference with cellular signaling pathways.

Potential Mechanisms of Action for Anticancer Sulfonamides:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.

  • Kinase Inhibition: The sulfonamide moiety can act as a hinge-binding motif in various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

G cluster_pathway Potential Anticancer Mechanisms of Sulfonamides A Sulfonamide Derivative B Carbonic Anhydrase Inhibition A->B C Microtubule Destabilization A->C D Kinase Inhibition A->D E Reduced Tumor Acidification B->E F G2/M Cell Cycle Arrest C->F I Disrupted Cell Signaling D->I H Inhibition of Proliferation & Metastasis E->H G Apoptosis F->G I->H

Figure 2. Potential signaling pathways affected by anticancer sulfonamides.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized compounds.

G A Synthesis & Purification of Compounds B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Enzyme Assays, Cell Cycle Analysis) C->D E Lead Compound Identification D->E F In Vivo Animal Studies E->F G Preclinical Development F->G

Figure 3. Workflow for the biological evaluation of synthesized compounds.

Conclusion

This compound serves as a versatile and valuable reagent for the synthesis of novel N-aryl-2-bromoethanesulfonamides. The preliminary biological evaluation of these compounds indicates their potential as anticancer agents, warranting further investigation into their mechanisms of action and structure-activity relationships. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and therapeutic potential of this promising class of molecules.

References

Troubleshooting & Optimization

preventing vinylsulfonamide polymerization in 2-Bromoethanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of vinylsulfonamides from the reaction of 2-Bromoethanesulfonyl chloride with primary amines.

A common and significant challenge in this synthesis is the propensity of the vinylsulfonamide product to undergo unwanted polymerization, leading to decreased yields and purification difficulties. This guide offers solutions to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is causing the formation of an insoluble, sticky solid in my reaction flask?

A1: The formation of an insoluble, often polymeric, material is a common issue in this reaction. It is typically caused by the polymerization of the desired vinylsulfonamide product. The vinylsulfonamide monomer is highly electrophilic and susceptible to radical-initiated polymerization, which can be triggered by heat, light, or trace impurities.

Q2: How can I prevent the polymerization of my vinylsulfonamide product?

A2: There are two primary strategies to prevent polymerization:

  • Use of Radical Inhibitors: Adding a small quantity of a radical scavenger to the reaction mixture can effectively quench the radical species that initiate polymerization.

  • Alternative Synthetic Route: Employing a protecting group strategy to mask the reactive vinyl group until the final step of the synthesis can circumvent the instability of the vinylsulfonamide product during reaction and purification.

Q3: What are some common radical inhibitors, and at what concentration should they be used?

A3: Common radical inhibitors include butylated hydroxytoluene (BHT) and hydroquinone (HQ). While specific concentrations for this reaction are not extensively documented, a general starting point, based on their use in other vinyl monomer stabilizations, is around 0.01% by weight relative to the theoretical product mass.[1][2] It is advisable to perform small-scale optimization to determine the ideal concentration for your specific substrate and reaction conditions.

Q4: I am still observing polymerization even with an inhibitor. What else can I do?

A4: If polymerization persists, consider the α-selenoether protection strategy. This approach avoids the formation of the reactive vinylsulfonamide until the very last step, thus bypassing issues of instability during the reaction and purification. This method has been shown to produce high-purity vinylsulfonamides without the need for column chromatography of the final product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of desired product; significant amount of insoluble polymer. Polymerization of the vinylsulfonamide product.1. Add a Radical Inhibitor: Introduce BHT or hydroquinone (approx. 0.01 wt%) to the reaction mixture. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization. 3. Use the α-Selenoether Strategy: This is a highly effective method to avoid polymerization by protecting the vinyl group.
Product appears pure by NMR after reaction, but polymerizes during silica gel chromatography. The vinylsulfonamide product is unstable on silica gel.1. Avoid Silica Gel Chromatography: If possible, purify the product by other means such as crystallization or recrystallization. 2. Use the α-Selenoether Strategy: The protected intermediate in this strategy is stable to silica gel chromatography, and the final deprotection step yields a clean product that may not require chromatographic purification.[3]
Reaction is sluggish or incomplete. Steric hindrance or low nucleophilicity of the primary amine.1. Increase Reaction Temperature: While this can increase the risk of polymerization, a moderate increase may be necessary for less reactive amines. The use of an inhibitor is strongly recommended in this case. 2. Use a Stronger, Non-Nucleophilic Base: A stronger base can facilitate the elimination step to form the vinylsulfonamide.

Experimental Protocols

Protocol 1: General Synthesis of Vinylsulfonamides with a Radical Inhibitor

This protocol provides a general method for the reaction of this compound with a primary amine using a radical inhibitor to suppress polymerization.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (or another suitable base)

  • Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Add BHT or hydroquinone to the reaction mixture (approximately 0.01% of the theoretical product weight).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purify the crude product quickly, preferably by crystallization or flash chromatography on a pre-treated (e.g., with a small amount of triethylamine in the eluent) silica gel column to minimize contact time.

Protocol 2: Alternative Synthesis via α-Selenoether Protection Strategy

This two-step protocol is highly recommended to avoid polymerization issues. It involves the formation of a stable α-selenoether intermediate, which is then converted to the vinylsulfonamide in the final step.

Step A: Synthesis of the α-Phenylseleno-ethylsulfonamide Intermediate

  • React the primary amine with this compound as described in Protocol 1, but without the addition of a radical inhibitor.

  • After workup and purification of the resulting 2-bromoethanesulfonamide, dissolve it in a suitable solvent such as THF.

  • Add a solution of sodium phenylselenide (PhSeNa), prepared by the reduction of diphenyldiselenide with sodium borohydride, to the solution of the 2-bromoethanesulfonamide.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The resulting α-phenylseleno-ethylsulfonamide is stable and can be purified by standard silica gel chromatography.

Step B: Oxidative Elimination to the Vinylsulfonamide

  • Dissolve the purified α-phenylseleno-ethylsulfonamide from Step A in a mixture of solvents such as DCM and water.

  • Cool the solution to 0 °C and add sodium periodate (NaIO4) in portions.

  • Stir the reaction vigorously at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, dilute the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final vinylsulfonamide product, which is often of high purity and may not require further purification.

Data Presentation

Inhibitor Typical Concentration (wt%) Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1Commonly used in commercial resin composites.[1][2]
Hydroquinone (HQ)0.01 - 0.1A common and effective radical scavenger.[1]
Monomethyl ether hydroquinone (MEHQ)0.01 - 0.1Another widely used phenolic inhibitor.[1]

Visualizations

Below are diagrams illustrating the chemical pathways and experimental workflows.

Reaction_Pathway cluster_main Standard Synthesis cluster_alternative α-Selenoether Strategy 2-Bromoethanesulfonyl_Cl 2-Bromoethanesulfonyl Chloride Vinylsulfonamide Vinylsulfonamide (Product) 2-Bromoethanesulfonyl_Cl->Vinylsulfonamide + Bromoethanesulfonamide 2-Bromoethanesulfonamide 2-Bromoethanesulfonyl_Cl->Bromoethanesulfonamide + Primary Amine, Base Primary_Amine Primary Amine Primary_Amine->Vinylsulfonamide + Base Base Base->Vinylsulfonamide facilitates Polymer Polymer (Side-Product) Vinylsulfonamide->Polymer Polymerization Selenoether_Intermediate α-Phenylseleno-ethylsulfonamide (Stable Intermediate) Bromoethanesulfonamide->Selenoether_Intermediate + PhSeNa PhSeNa PhSeNa->Selenoether_Intermediate Final_Product Vinylsulfonamide (High Purity) Selenoether_Intermediate->Final_Product + Oxidant Oxidant (e.g., NaIO4) Oxidant->Final_Product Radical_Inhibitor Radical Inhibitor (e.g., BHT, HQ) Radical_Inhibitor->Polymer Prevents

Caption: Reaction pathways for vinylsulfonamide synthesis.

Workflow cluster_standard Standard Workflow with Inhibitor cluster_alternative α-Selenoether Workflow A1 Combine Amine, Base, and Inhibitor in Solvent A2 Add 2-Bromoethanesulfonyl Chloride at 0°C A1->A2 A3 React at RT A2->A3 A4 Aqueous Workup A3->A4 A5 Purification (Crystallization or quick chromatography) A4->A5 B1 Synthesize and Isolate 2-Bromoethanesulfonamide B2 React with PhSeNa B1->B2 B3 Aqueous Workup B2->B3 B4 Purify Stable Selenoether Intermediate (Chromatography) B3->B4 B5 Oxidative Elimination (NaIO4) B4->B5 B6 Aqueous Workup B5->B6 B7 Isolate Pure Vinylsulfonamide B6->B7

Caption: Experimental workflows for vinylsulfonamide synthesis.

References

Technical Support Center: Optimizing 2-Bromoethanesulfonyl Chloride and Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction temperature in the coupling of 2-bromoethanesulfonyl chloride and various amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the reaction between this compound and an amine?

A1: The optimal temperature for this reaction is highly dependent on the specific amine's reactivity and steric hindrance. However, a general recommendation is to start at a low temperature, typically between 0 °C and 5 °C , especially during the addition of the sulfonyl chloride.[1] This helps to control the initial exothermic reaction and minimize the formation of side products. For less reactive or sterically hindered amines, a gradual increase in temperature to room temperature or slightly above may be necessary to drive the reaction to completion.

Q2: What are the common side reactions at elevated temperatures?

A2: Higher reaction temperatures can lead to several undesirable side reactions, including:

  • Base-induced elimination of HBr: This is a primary side reaction that forms a highly reactive vinylsulfonamide intermediate. This intermediate can then polymerize, leading to the formation of insoluble polymeric material and reducing the yield of the desired product.[1]

  • Dimerization or Polymerization: Elevated temperatures can promote the self-condensation or polymerization of reactants or intermediates.

  • Decomposition: this compound and the resulting sulfonamide can be thermally labile, and higher temperatures can lead to their decomposition.

Q3: Can the reaction be performed at room temperature?

A3: Yes, the reaction can often be successfully performed at room temperature, particularly with unhindered primary and secondary amines. However, it is crucial to add the this compound solution slowly to the amine solution to manage the exotherm and prevent a rapid temperature increase. Careful monitoring of the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: When should I consider using sub-zero temperatures?

A4: Sub-zero temperatures (e.g., -20 °C) can be beneficial when dealing with highly reactive amines or when the formation of byproducts is a significant issue even at 0 °C. Lowering the temperature further can significantly reduce the rate of side reactions, particularly the elimination reaction leading to vinylsulfonamide.

Q5: How does the choice of base influence the optimal reaction temperature?

A5: The strength and steric properties of the base are critical. A strong, non-nucleophilic base is required to neutralize the HCl generated during the reaction. However, a very strong base can also promote the elimination side reaction. Weaker bases may require higher temperatures to effectively scavenge the acid. It is a careful balance that needs to be optimized for each specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and amines, with a focus on temperature-related solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction with a less reactive amine is not being met.Gradually warm the reaction mixture to room temperature and monitor for product formation. If necessary, gently heat the reaction, but be cautious of potential side reactions.
Decomposition of starting material: The reaction temperature is too high, causing the this compound to decompose.Maintain a low temperature (0-5 °C) throughout the addition of the sulfonyl chloride. Ensure the reaction is not left at elevated temperatures for extended periods.
Formation of Insoluble Polymeric Material Base-induced elimination: The reaction temperature is too high, promoting the elimination of HBr to form vinylsulfonamide, which then polymerizes.[1]Strict temperature control is critical. Maintain the reaction temperature between 0-5 °C during and after the addition of the sulfonyl chloride.[1]
Excessively strong base: The base is too strong, favoring the elimination pathway.Consider using a weaker or more sterically hindered base in conjunction with strict temperature control.
Presence of Multiple Spots on TLC/LC-MS Side reactions at elevated temperatures: Higher temperatures can lead to a variety of byproducts.Perform the reaction at a lower temperature (start at 0 °C). Optimize the rate of addition of the sulfonyl chloride to maintain a low concentration and minimize side reactions.
Reaction with solvent: The solvent may not be inert at the reaction temperature.Ensure the chosen solvent is appropriate for the reaction conditions and does not react with the starting materials or intermediates.
Reaction is Very Slow or Stalled Low reaction temperature: The temperature is too low for the specific amine's reactivity.After the initial addition at low temperature, allow the reaction to slowly warm to room temperature. If the reaction is still slow, gentle heating (e.g., to 40 °C) can be considered, with careful monitoring for byproduct formation.
Poor nucleophilicity of the amine: Amines with electron-withdrawing groups are less reactive.More forcing conditions, such as a higher reaction temperature, may be required. This should be approached cautiously, with incremental temperature increases and close monitoring.

Data Presentation

The following table provides illustrative data on the effect of reaction temperature on the yield of a typical coupling reaction between this compound and a primary amine. Note: These values are representative and will vary depending on the specific substrates, solvent, and base used.

Reaction Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity (%)Observations
-202465>98Slow reaction rate, very clean product profile.
0-51285>95Controlled reaction, minimal byproduct formation.
Room Temperature (~25)67590Faster reaction, noticeable increase in impurities.
50240<70Significant formation of byproducts and potential polymerization.

Experimental Protocols

General Protocol for the Coupling of this compound with a Primary Amine

This protocol provides a general procedure with an emphasis on temperature control.

1. Reaction Setup:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

2. Addition of this compound:

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

3. Reaction Monitoring:

  • After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-16 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

4. Work-up and Purification:

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B D Slow Dropwise Addition (Maintain T < 5 °C) B->D C Prepare Solution of this compound C->D E Stir at 0 °C D->E F Warm to Room Temperature E->F G Monitor Progress (TLC/LC-MS) F->G H Quench Reaction G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification J->K

Caption: Experimental workflow for amine and this compound coupling.

Troubleshooting_Logic Start Low Yield or Impurities Detected Temp_Check Is Reaction Temperature > 5°C? Start->Temp_Check Lower_Temp Action: Lower Temperature to 0-5°C Temp_Check->Lower_Temp Yes Temp_Check_Low Is Reaction Stalled? Temp_Check->Temp_Check_Low No End Re-evaluate Reaction Lower_Temp->End Warm_Slowly Action: Allow to Warm Slowly to RT Temp_Check_Low->Warm_Slowly Yes Polymer_Check Polymeric Byproduct Observed? Temp_Check_Low->Polymer_Check No Warm_Slowly->End Strict_Temp Action: Maintain Strict T Control (0-5°C) Polymer_Check->Strict_Temp Yes Polymer_Check->End No Strict_Temp->End

Caption: Troubleshooting logic for optimizing reaction temperature.

References

Technical Support Center: Troubleshooting Low Yield in 2-Bromoethanesulfonyl Chloride Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for troubleshooting low yields and other common issues encountered during sulfonylation reactions involving 2-bromoethanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a reactive organic compound containing both a sulfonyl chloride and a bromo-functional group.[1] Its high electrophilicity at the sulfur atom makes it a potent reagent for sulfonylation reactions, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] These products are often intermediates in the synthesis of pharmaceuticals and other functionalized organic molecules.

Q2: What are the main challenges associated with the use of this compound in sulfonylation reactions?

A2: The primary challenge is the propensity of this compound and its sulfonated products to undergo a base-induced elimination of hydrogen bromide (HBr). This elimination reaction forms a highly reactive vinylsulfonyl chloride or vinylsulfonamide intermediate, which can readily polymerize, leading to significant yield loss and the formation of insoluble polymeric byproducts.[2] Other challenges include hydrolysis of the sulfonyl chloride and potential di-sulfonylation of primary amines.

Q3: How should this compound be handled and stored?

A3: Due to its reactivity and potential hazards, this compound should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: My sulfonylation reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation in sulfonylation reactions can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

Potential Causes and Solutions:

  • Poor Quality of this compound: The sulfonyl chloride may have hydrolyzed due to improper storage.

    • Solution: Use a fresh or properly stored batch of this compound. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Inactive Nucleophile: The amine or alcohol substrate may be of low purity or sterically hindered, reducing its nucleophilicity.

    • Solution: Verify the purity of your nucleophile. For sterically hindered or less reactive nucleophiles, consider using a stronger, non-nucleophilic base and a more polar aprotic solvent to enhance reactivity.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the nucleophile effectively or may be participating in side reactions.

    • Solution: For standard reactions, tertiary amines like triethylamine or pyridine are commonly used. For less reactive nucleophiles, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[3]undec-7-ene) may be more effective.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: While low temperatures are generally recommended to suppress the elimination side reaction, for particularly unreactive substrates, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Problem 2: Presence of Insoluble Polymeric Byproducts

Q: I am observing a significant amount of an insoluble, polymeric material in my reaction mixture. What is it and how can I prevent its formation?

A: The formation of a polymeric substance is a strong indicator of the primary side reaction associated with this compound: base-induced elimination of HBr to form a vinylsulfonyl species, which then polymerizes.[2]

Mechanism of Polymer Formation:

The base used in the reaction can abstract a proton from the carbon adjacent to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive vinylsulfonamide or vinylsulfonyl chloride. This monomer can then undergo rapid polymerization.

Prevention Strategies:

  • Strict Temperature Control: Maintaining a low reaction temperature (0-5 °C) is critical to suppress the rate of the elimination reaction.[2]

  • Slow Addition of Reagents: Add the base or the this compound dropwise to the reaction mixture to avoid localized high concentrations that can promote side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. While a strong base is needed for the sulfonylation, an overly strong or unhindered base can favor the elimination pathway.

  • Control of Stoichiometry: Using a large excess of the amine nucleophile can help to favor the desired sulfonylation reaction over the base-promoted elimination.[2]

Problem 3: Formation of Multiple Products or Impurities

Q: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of several byproducts. What are the common side reactions and how can I minimize them?

A: Besides polymerization, other side reactions can contribute to a complex product mixture and low yield of the desired sulfonamide.

Common Side Reactions and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Any moisture present in the reaction can hydrolyze this compound to the corresponding 2-bromoethanesulfonic acid.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (nitrogen or argon).

  • Di-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonamide.

    • Solution: Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride. Avoid using a large excess of the sulfonyl chloride.

  • Reaction with Solvent: Nucleophilic solvents could potentially react with the sulfonyl chloride.

    • Solution: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

Quantitative Data

Optimizing reaction conditions is crucial for maximizing the yield of the desired sulfonamide while minimizing side reactions. The following table summarizes the effect of various parameters on the sulfonylation of anilines with a generic sulfonyl chloride, which can serve as a starting point for optimization with this compound.

ParameterVariationEffect on YieldRemarks
Base PyridineGood to ExcellentCommonly used, acts as a nucleophilic catalyst.
Triethylamine (TEA)Good to ExcellentA common non-nucleophilic base.
DBUCan improve yield with less reactive aminesA stronger, non-nucleophilic base.
Solvent Dichloromethane (DCM)GoodAprotic, non-polar.
Acetonitrile (ACN)GoodAprotic, polar.
Tetrahydrofuran (THF)GoodAprotic, moderately polar.
N,N-Dimethylformamide (DMF)Can improve yield for sluggish reactionsAprotic, highly polar, but can be difficult to remove.
Temperature 0 - 5 °CRecommended to minimize eliminationCrucial for reactions with this compound.
Room TemperatureMay be suitable for less reactive substratesIncreases the risk of side reactions. Monitor closely.
Stoichiometry 1:1 (Amine:Sulfonyl Chloride)StandardA good starting point.
>1:1 (Amine:Sulfonyl Chloride)Can suppress di-sulfonylation of primary aminesRecommended for primary amines.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine with this compound:

Materials:

  • Primary amine

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Sulfonylation_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Sulfonylation cause1 Reagent Quality Issues start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Dominant Side Reactions start->cause3 sol1a Verify Purity of Starting Materials cause1->sol1a sol1b Use Anhydrous Reagents & Solvents cause1->sol1b sol2a Optimize Base Selection cause2->sol2a sol2b Optimize Solvent cause2->sol2b sol2c Control Reaction Temperature (0-5 °C) cause2->sol2c cause3->sol2c sol3a Slow Reagent Addition cause3->sol3a sol3b Adjust Stoichiometry cause3->sol3b

Caption: A troubleshooting flowchart for low yield in sulfonylation reactions.

Sulfonylation_Workflow prep 1. Prepare Anhydrous Reaction Setup reagents 2. Dissolve Amine and Base in Anhydrous Solvent prep->reagents cool 3. Cool Reaction Mixture to 0-5 °C reagents->cool add 4. Add this compound Dropwise cool->add react 5. Stir at 0-5 °C and Monitor Progress (TLC/LC-MS) add->react workup 6. Aqueous Work-up and Extraction react->workup purify 7. Dry, Concentrate, and Purify Product workup->purify

Caption: A typical experimental workflow for sulfonylation reactions.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions start This compound + Amine product Sulfonamide Product start->product Sulfonylation elimination Base-Induced Elimination Forms Vinylsulfonyl Species start->elimination Base hydrolysis Hydrolysis Forms Sulfonic Acid start->hydrolysis H₂O disulfonylation Di-sulfonylation (Primary Amines) Forms Di-sulfonamide start->disulfonylation Excess Sulfonyl Chloride polymerization Polymerization elimination->polymerization

Caption: Key reactions in the sulfonylation of amines with this compound.

References

Technical Support Center: Purification of 2-Bromoethanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-bromoethanesulfonyl chloride derivatives by column chromatography. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives?

A1: Common impurities include:

  • 2-Bromoethanesulfonic acid: This is the hydrolysis product of this compound. Its presence is indicated by a highly polar spot on a TLC plate that does not move far from the baseline.[1]

  • Unreacted starting materials: Depending on the reaction, this could be unreacted amines or alcohols.

  • Bis-sulfonated byproducts: If a primary amine (R-NH₂) is used, it can react with two molecules of the sulfonyl chloride to form a bis-sulfonated byproduct.[1]

  • Polymeric material: In the synthesis of derivatives like 2-bromoethane-1-sulfonamide, base-induced elimination can lead to the formation of vinylsulfonamide, which can then polymerize.[2]

Q2: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A2: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel, which can catalyze hydrolysis to the corresponding sulfonic acid.[1][3] Consider the following solutions:

  • Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[4]

  • Use an alternative stationary phase: Alumina, which is basic, or Florisil, which is neutral, are good alternatives for acid-sensitive compounds.[3] Alumina is stable over a wider pH range (2-13) compared to silica gel.[5]

  • Minimize contact time: Use flash column chromatography with a slightly higher flow rate to reduce the time the compound spends on the column. However, be aware that too high a flow rate can decrease separation efficiency.

Q3: How do I choose an appropriate solvent system (eluent) for my column?

A3: The ideal solvent system should provide a good separation of your desired product from impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.

  • Start with a non-polar system: A common starting point for sulfonyl chloride derivatives is a mixture of hexanes and ethyl acetate.[6]

  • Increase polarity gradually: If your compound is not moving from the baseline, you can gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • For very polar compounds: If your compound remains at the baseline even with 100% ethyl acetate, consider more polar solvent systems such as dichloromethane/methanol.[3]

Q4: When should I opt for dry loading versus wet loading of my sample?

A4: The loading method depends on the solubility of your crude product.

  • Wet loading: This is suitable for samples that are readily soluble in the initial eluent. The sample is dissolved in a minimal amount of the eluent and carefully applied to the top of the column.[7]

  • Dry loading: This method is preferred for samples that have poor solubility in the eluting solvent.[7] The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[4][7]

Troubleshooting Guide

Problem Potential Cause Solution
Low or no recovery of the product The compound may have decomposed on the silica gel column.[3]Test the stability of your compound on a TLC plate spotted with silica gel and left for some time before eluting. If decomposition occurs, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
The compound is very polar and has not eluted from the column.After running the column with your planned solvent system, flush the column with a highly polar solvent, such as 100% methanol, to elute any remaining compounds.[3]
Poor separation of the product and impurities The chosen eluent system is not optimal.Run several TLCs with different solvent systems to find one that provides better separation. If the spots are too close, try a less polar solvent system to increase retention and improve resolution.[1] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also be effective for difficult separations.[4]
The column was overloaded with the crude product.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The initial band of the compound was too broad.Dissolve the sample in the minimum amount of solvent for loading.[7] A broad initial band will lead to poor separation.
The product elutes with the solvent front The eluent is too polar.Use a less polar solvent system. Test with TLCs first to find an appropriate eluent where the product has an Rf value around 0.2-0.4.
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel, especially if it is acidic or basic.For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can help.[4]
The crude sample was not fully dissolved when loaded.Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, consider the dry loading method.[7]

Recommended Solvent Systems

While the optimal solvent system is compound-specific and should be determined by TLC analysis, the following table provides common eluents used for the purification of sulfonyl chlorides and their derivatives.

Stationary Phase Eluent System Comments
Silica Gel Hexanes / Ethyl AcetateA very common starting point. The ratio is adjusted based on the polarity of the compound.[6]
Silica Gel Hexanes / DichloromethaneUseful for compounds that have good solubility in dichloromethane.[6]
Silica Gel Dichloromethane / MethanolA more polar system for compounds that do not move in less polar eluents.[3]
Deactivated Silica Gel Hexanes / Ethyl Acetate with 1-3% TriethylamineFor acid-sensitive compounds to prevent degradation.[4]
Alumina (basic) Hexanes / Ethyl AcetateA good alternative to silica gel for acid-sensitive compounds.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a this compound derivative.

1. Preparation: a. Determine the optimal solvent system using TLC analysis. The target Rf for the desired compound should be between 0.2 and 0.4. b. Prepare the chosen eluent. For a gradient elution, prepare a series of eluents with increasing polarity. c. Select a column of appropriate size. A general guideline is to use 30-100g of silica gel for every 1g of crude material.

2. Packing the Column: a. Insert a small plug of cotton or glass wool at the bottom of the column. b. Add a small layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent. d. Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing. e. Add a layer of sand on top of the packed silica gel. f. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample: a. Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.[7] b. Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][7]

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure to the top of the column to start the flow. Maintain a steady flow rate. c. Collect fractions in test tubes or vials. d. If performing a gradient elution, gradually increase the polarity of the eluent.

5. Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the purified product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_run Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis (Find Solvent System) eluent Prepare Eluent tlc->eluent column_prep Prepare Column eluent->column_prep slurry Make Silica Slurry column_prep->slurry pack Pack Column slurry->pack sand Add Sand Layer pack->sand dissolve Dissolve Sample sand->dissolve load Load Sample (Wet or Dry) dissolve->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect tlc_fractions TLC of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Safely Quenching 2-Bromoethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving 2-bromoethanesulfonyl chloride. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching of this compound.

Issue Potential Cause Recommended Action
Violent, uncontrolled reaction upon adding quencher. 1. Quencher added too quickly. 2. Concentration of this compound is too high. 3. Inadequate cooling of the reaction mixture.1. Always add the quencher slowly and in a controlled manner. 2. Dilute the reaction mixture with an inert solvent before quenching. 3. Ensure the reaction vessel is adequately cooled in an ice bath.
Incomplete Quenching (persistent pungent odor, fuming in air). 1. Insufficient amount of quenching agent used. 2. Inadequate mixing of the reaction mixture and quencher.1. Add an excess of the quenching agent to ensure all the sulfonyl chloride has reacted. 2. Ensure vigorous stirring throughout the quenching process.
Formation of an insoluble, polymeric material. Base-induced elimination of HBr from this compound or the resulting sulfonamide can form a reactive vinylsulfonamide intermediate, which then polymerizes.[1]1. Maintain a low temperature (0-5 °C) during the reaction and quenching, especially when using a basic quencher.[1] 2. If using an amine as a quencher, using a large excess can favor the desired nucleophilic substitution over elimination.[1]
Low yield of desired product after workup. 1. Hydrolysis of this compound to 2-bromoethanesulfonic acid if moisture is present. 2. The product may have some water solubility, leading to loss during aqueous workup.[1]1. Ensure all glassware is dry and use anhydrous solvents. 2. Minimize the volume of water used for washing. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.[1]
Difficulty in separating the product from the quenched reaction mixture. The choice of quencher can sometimes lead to byproducts that are difficult to separate from the desired product.Consider the compatibility of the quencher and the resulting byproducts with your desired product and planned purification method (e.g., chromatography, extraction, crystallization).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and reactive compound. It is harmful if swallowed, inhaled, or comes into contact with the skin. It can cause severe skin burns and eye damage. Its reaction with water is exothermic and liberates toxic and corrosive gases, such as hydrogen chloride.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always handle this compound in a well-ventilated chemical fume hood. Essential PPE includes chemical-resistant gloves (such as nitrile), safety goggles, a face shield, and a lab coat.

Q3: What are the most common and effective quenching agents for this compound?

A3: The most common quenching agents are water, aqueous basic solutions (like sodium bicarbonate or sodium hydroxide), alcohols (like methanol or ethanol), and amines (like ammonia or triethylamine). The choice of quencher depends on the reaction solvent, the desired workup procedure, and the stability of the product.

Q4: How can I tell if the quenching process is complete?

A4: A successful quench will result in the cessation of any exothermic reaction and the disappearance of the pungent, irritating odor of the sulfonyl chloride. You can also monitor the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

Q5: What should I do in case of a spill?

A5: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not use water to clean up a spill of unreacted this compound, as this will generate corrosive gas.

Experimental Protocols and Data

Comparison of Quenching Methods
Quenching Agent Typical Conditions Pros Cons
Water Slow, dropwise addition to the reaction mixture at 0-10 °C.- Readily available and inexpensive. - Simple to perform.- Highly exothermic reaction. - Produces corrosive HCl gas. - The resulting sulfonic acid can be difficult to remove.
Aqueous Base (e.g., sat. NaHCO₃, 1M NaOH) Slow, dropwise addition of the reaction mixture to the cold (0-10 °C) basic solution with vigorous stirring.- Neutralizes the generated HCl in situ. - The resulting sulfonate salt is often water-soluble and easily removed.- Can promote base-induced elimination and polymerization.[1] - Can be highly exothermic.
Alcohols (e.g., Methanol, Ethanol) Slow addition of the alcohol to the reaction mixture, typically at 0 °C to room temperature.- Forms a stable, often less polar sulfonate ester. - Can be less exothermic than water.- Introduces another organic molecule that may need to be removed. - The resulting ester may be difficult to separate from the product.
Amines (e.g., Ammonia, Triethylamine) Slow addition to the reaction mixture, often at low temperatures (0 °C).- Forms a stable sulfonamide. - Can be used to directly synthesize a desired sulfonamide product.- Can be highly exothermic. - The amine and resulting ammonium salt need to be removed during workup.
General Quenching Protocol with Aqueous Base

This protocol is a general guideline and should be adapted based on the specific scale and conditions of your reaction.

  • Preparation: In a separate flask, prepare a sufficient volume of a quenching solution, such as saturated aqueous sodium bicarbonate or 1M sodium hydroxide. Cool this solution in an ice bath.

  • Cooling: Cool the reaction vessel containing this compound to 0-5 °C using an ice bath.

  • Slow Addition: With vigorous stirring, slowly add the reaction mixture dropwise to the cold quenching solution. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.

  • Stirring: After the addition is complete, continue to stir the mixture for at least 30 minutes to ensure the complete destruction of the sulfonyl chloride.

  • Verification: Check for any remaining unreacted sulfonyl chloride (e.g., by odor or TLC analysis of an extracted aliquot).

  • Workup: Proceed with the standard aqueous workup procedure, such as extraction with an appropriate organic solvent.[2]

Visualizing the Quenching Decision Process

The following diagram illustrates a general workflow for selecting an appropriate quenching strategy for a reaction involving this compound.

Quenching_Decision_Process start Reaction Complete check_product_stability Is the product stable to aqueous base? start->check_product_stability check_product_solubility Is the product water-soluble? check_product_stability->check_product_solubility No quench_base Quench with cold, dilute aqueous base (e.g., NaHCO3, NaOH) check_product_stability->quench_base Yes check_ester_compatibility Is a sulfonate ester byproduct acceptable? check_product_solubility->check_ester_compatibility Yes quench_water Quench with cold water check_product_solubility->quench_water No quench_alcohol Quench with alcohol (e.g., MeOH, EtOH) check_ester_compatibility->quench_alcohol Yes quench_amine Consider quenching with an amine if a sulfonamide is the desired product check_ester_compatibility->quench_amine No workup Proceed to Workup (Extraction, etc.) quench_base->workup quench_water->workup quench_alcohol->workup quench_amine->workup

Caption: Decision workflow for quenching this compound.

References

identifying and removing byproducts from 2-Bromoethanesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoethanesulfonyl chloride. The information is designed to help identify and remove common byproducts encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically prepared from sodium 2-bromoethanesulfonate, can be accompanied by several byproducts. The most prevalent include:

  • 2-Bromoethanesulfonic acid: Formed by the hydrolysis of the desired sulfonyl chloride product.

  • Ethanedisulfonyl dichloride: Arises from a disulfonic acid impurity in the starting material. The formation of the disulfonic acid can occur during the synthesis of sodium 2-bromoethanesulfonate if a sufficient excess of ethylene dibromide is not used.[1]

  • Vinylsulfonyl chloride: Generated through the elimination of hydrogen bromide from the product, often induced by basic conditions or elevated temperatures.

  • Polymeric materials: Resulting from the polymerization of the highly reactive vinylsulfonyl chloride monomer.[1]

  • Residual Chlorinating Agent: Traces of the chlorinating agent, such as thionyl chloride or phosphorus pentachloride, may remain if not completely removed during workup.

Q2: My final product is a yellow or brown oil. What causes this discoloration and how can I remove it?

A2: Discoloration in this compound is often attributed to the presence of colored impurities. Potential causes include thermal decomposition or side reactions involving the bromine atom.

To decolorize the product, you can employ the following techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable inert solvent (e.g., dichloromethane) and stir with a small amount of activated carbon. Filter the mixture to remove the carbon.

  • Flash Chromatography: Purification via flash chromatography on silica gel can effectively separate the desired product from colored, less-mobile impurities.

  • Distillation: Fractional distillation under reduced pressure can separate the product from less volatile colored impurities.

Q3: I observe a significant amount of a solid, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

A3: The formation of an insoluble solid is likely due to the polymerization of vinylsulfonyl chloride. This occurs when this compound undergoes elimination of HBr to form the reactive vinylsulfonyl chloride monomer, which then readily polymerizes.[1]

Prevention Strategies:

  • Temperature Control: Maintain a low reaction temperature throughout the synthesis and workup to minimize the rate of the elimination reaction.

  • Avoid Basic Conditions: Ensure that the reaction and workup conditions remain neutral or acidic to prevent base-induced elimination.

  • Prompt Workup and Purification: Process the reaction mixture promptly after completion to minimize the time for byproduct formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Product loss during extraction or purification. 4. Polymerization of the product.1. Ensure the chlorinating agent is in excess and the reaction is allowed to proceed to completion (monitor by TLC or NMR). 2. Use anhydrous solvents and reagents. Perform aqueous washes quickly with cold water or brine. 3. Perform back-extraction of aqueous layers. Optimize chromatography or distillation conditions. 4. Maintain low temperatures and avoid basic conditions.
Product contains 2-bromoethanesulfonic acid Hydrolysis of this compound by water.1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents and reagents. 3. Minimize contact with water during workup; use brine for washes. 4. Store the final product under an inert atmosphere (e.g., nitrogen or argon).
Product is contaminated with a higher boiling point impurity Presence of ethanedisulfonyl dichloride.1. Start with high-purity sodium 2-bromoethanesulfonate. 2. Purify the final product by fractional distillation under reduced pressure.
NMR spectrum shows unexpected vinyl protons Formation of vinylsulfonyl chloride.1. Maintain low reaction and workup temperatures. 2. Avoid exposure to basic conditions. 3. Purify by vacuum distillation, as vinylsulfonyl chloride is volatile.
Product solidifies or becomes viscous on standing Polymerization of vinylsulfonyl chloride impurity.1. Purify the crude product immediately after synthesis to remove vinylsulfonyl chloride. 2. Store the purified product at a low temperature (2-8°C) under an inert atmosphere.
Pungent odor in the final product Residual thionyl chloride.1. Remove excess thionyl chloride by distillation or rotary evaporation (in a well-ventilated fume hood). 2. Co-evaporate with an inert, high-boiling solvent like toluene to azeotropically remove the final traces.

Data Presentation: Physical Properties of this compound and Potential Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
This compoundC₂H₄BrClO₂S207.47119-121 (21 Torr)[2]Colorless to light yellow liquid[3]
2-Bromoethanesulfonic acidC₂H₅BrO₃S189.04DecomposesSolid
1,2-Ethanedisulfonyl dichloride (isomer)C₂H₄Cl₂O₄S₂227.09~256-257 (for 1,1-isomer)[4]Colorless to light yellow liquid[4]
Vinylsulfonyl chlorideC₂H₃ClO₂S126.5652-56 (1 Torr)[5]Liquid

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

This procedure is adapted from Organic Syntheses.[1]

  • In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of 1,2-dibromoethane, 1250 mL of 95% ethanol, and 450 mL of water.

  • Heat the mixture to boiling with vigorous stirring.

  • Dissolve 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water and add this solution dropwise to the boiling mixture over approximately 2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Rearrange the condenser for distillation and remove the ethanol and excess 1,2-dibromoethane by distillation.

  • Pour the remaining aqueous solution into an evaporating dish and evaporate to dryness on a water bath.

  • Extract the solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

  • Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction. The typical yield is 165–190 g (78–90%).

Synthesis of this compound using Thionyl Chloride

This is a general procedure for the conversion of a sodium sulfonate salt to a sulfonyl chloride.[2]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place dry sodium 2-bromoethanesulfonate (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Slowly heat the mixture with stirring. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.

  • After the gas evolution ceases, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can then be purified by fractional distillation under high vacuum.

Visualizations

experimental_workflow cluster_0 Synthesis of Starting Material cluster_1 Synthesis of this compound cluster_2 Purification start_mat 1,2-Dibromoethane + Sodium Sulfite reaction1 Reflux in Ethanol/Water start_mat->reaction1 product1 Sodium 2-Bromoethanesulfonate reaction1->product1 reaction2 React with Thionyl Chloride (cat. DMF) product1->reaction2 product2 Crude 2-Bromoethanesulfonyl Chloride reaction2->product2 purification Vacuum Distillation product2->purification final_product Pure 2-Bromoethanesulfonyl Chloride purification->final_product byproduct_formation cluster_byproducts Potential Byproducts main_product 2-Bromoethanesulfonyl Chloride hydrolysis 2-Bromoethanesulfonic acid main_product->hydrolysis + H₂O elimination Vinylsulfonyl chloride main_product->elimination - HBr (Base/Heat) disulfonyl Ethanedisulfonyl dichloride polymer Polymer elimination->polymer Polymerization

References

Technical Support Center: Workup Procedure for Unreacted 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-bromoethanesulfonyl chloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my reaction?

A1: Unreacted this compound is a reactive and electrophilic compound.[1] Its presence can lead to several issues:

  • Side reactions: It can react with nucleophiles in subsequent steps or during purification (e.g., with amine-based chromatography columns).

  • Product contamination: It can co-elute with the desired product during chromatography, making purification difficult.

  • Safety hazards: As a reactive sulfonyl chloride, it is corrosive and should be handled with care.[1]

Q2: What is the most common strategy for removing unreacted this compound?

A2: The most common and effective strategy is to quench the reaction mixture with a suitable nucleophile. This converts the reactive sulfonyl chloride into a more polar and easily separable derivative. The standard method involves hydrolysis with water or a basic aqueous solution to form the highly water-soluble 2-bromoethanesulfonic acid (as its salt under basic conditions).[2] This allows for its removal through a simple aqueous extraction.

Q3: Can I use a strong base to quench the reaction?

A3: While a basic solution can facilitate the hydrolysis of this compound, caution is advised. The use of a strong base can promote a significant side reaction: the elimination of hydrogen bromide (HBr) from the 2-bromoethyl group, leading to the formation of vinylsulfonamide or related polymeric materials.[2] To minimize this, it is recommended to use a mild base, such as saturated sodium bicarbonate solution, and to perform the quenching at low temperatures (e.g., 0-5 °C).[2]

Q4: How can I monitor the quenching of this compound?

A4: The progress of the quenching reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting sulfonyl chloride from the polar hydrolysis product, which will typically remain at the baseline. The disappearance of the this compound spot indicates the completion of the quenching process.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Solution
Product is lost during aqueous workup. The desired product has some water solubility.- Minimize the volume of the aqueous washes. - Back-extract the aqueous layers with the organic solvent. - Use a brine (saturated NaCl) wash to decrease the solubility of the organic product in the aqueous layer.
An emulsion forms during extraction. - Vigorous shaking. - High concentration of reactants or byproducts.- Allow the separatory funnel to stand undisturbed for a period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion.
The organic layer is still acidic after washing with a basic solution. - Insufficient amount or concentration of the basic solution. - Incomplete reaction of the quenching agent.- Use a sufficient volume of saturated sodium bicarbonate solution. - Ensure thorough mixing during the wash. - Test the pH of the aqueous layer to confirm it is basic.
TLC analysis shows a new, unexpected non-polar spot after basic workup. This could be the result of the elimination of HBr to form a vinylsulfonate derivative, which may be less polar than the desired product.[2]- Perform the quenching at a lower temperature (0 °C). - Use a milder base (e.g., saturated NaHCO₃) instead of a strong base (e.g., NaOH). - Consider quenching with water or a dilute acid if the desired product is stable to acidic conditions.
The final product is an oil instead of a solid. Residual chlorinated solvents (e.g., dichloromethane) can be difficult to remove completely and may result in an oily product.- After rotary evaporation, place the product under high vacuum for an extended period. - Consider precipitating the product from a suitable solvent system.

Experimental Protocols

Protocol 1: Standard Quenching and Extraction Procedure

This protocol is suitable for products that are stable to mild basic conditions and are not highly water-soluble.

1. Quenching the Reaction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The addition should be done portion-wise to control any gas evolution. c. Continue stirring at 0 °C for 15-30 minutes after the addition is complete. d. Monitor the disappearance of the this compound by TLC.[2]

2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add a water-immiscible organic solvent such as ethyl acetate or dichloromethane. c. Separate the organic and aqueous layers. The hydrolyzed sulfonyl chloride will be in the aqueous layer as its sodium salt. d. Wash the organic layer sequentially with: i. Saturated aqueous NaHCO₃ solution. ii. Water. iii. Brine (saturated aqueous NaCl solution). e. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

3. Drying and Concentration: a. Combine all organic layers. b. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter off the drying agent. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Data Presentation: Solubility of Key Species
Compound Structure Solubility in Water Expected Solubility in Common Organic Solvents (e.g., DCM, EtOAc)
This compound Br-CH₂-CH₂-SO₂-ClReacts (hydrolyzes)Likely miscible/soluble
Sodium 2-bromoethanesulfonate (hydrolysis product)Br-CH₂-CH₂-SO₃⁻Na⁺High (454 g/L at 20 °C)[6]Low

Visualizations

Logical Workflow for Workup Procedure

Workup_Procedure Workup Decision Workflow for this compound start Reaction Mixture containing unreacted this compound quench Quench the reaction at 0 °C start->quench base_check Is the product stable to mild base? quench->base_check na_hco3 Add saturated NaHCO3 (aq) base_check->na_hco3 Yes water_quench Add cold water base_check->water_quench No extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) na_hco3->extraction water_quench->extraction wash Wash organic layer with: 1. Water 2. Brine extraction->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate end Crude Product concentrate->end

Caption: Decision workflow for the workup of this compound.

Signaling Pathway of Quenching and Potential Side Reaction

Quenching_Pathway Quenching Pathways of this compound start This compound (in organic solvent) hydrolysis Hydrolysis (Desired Quenching) start->hydrolysis + H2O elimination Elimination (Side Reaction) start->elimination Base-catalyzed hydrolysis_product 2-Bromoethanesulfonic acid/salt (Water Soluble) hydrolysis->hydrolysis_product elimination_product Vinylsulfonate derivative (Organic Soluble Impurity) elimination->elimination_product aqueous_wash Aqueous Wash hydrolysis_product->aqueous_wash Removed in aqueous layer elimination_product->aqueous_wash Remains in organic layer base_catalysis Base (e.g., OH⁻) base_catalysis->elimination

References

Technical Support Center: Scaling Up Reactions with 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 2-bromoethanesulfonyl chloride. The information is designed to help you anticipate and address common challenges, ensuring a safe, efficient, and successful scale-up process.

Troubleshooting Guide

This section addresses specific issues you might encounter during the scale-up of reactions involving this compound.

Issue 1: Uncontrolled Exotherm or Thermal Runaway

  • Question: My reaction temperature is increasing rapidly and is difficult to control after scaling up. What is happening and what should I do?

  • Answer: Reactions involving sulfonyl chlorides are often highly exothermic.[1] A rapid temperature increase indicates that the heat generated by the reaction is exceeding the heat removal capacity of your reactor. This is a serious safety concern that can lead to a thermal runaway.

    Immediate Actions:

    • Stop the addition of any reagents.

    • Maximize cooling to the reactor.

    • If the temperature continues to rise, consider an emergency quench with a pre-determined, cold, inert solvent.

    Root Cause Analysis and Prevention:

    • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Accumulation of Unreacted Reagents: Poor mixing or a low initial temperature can lead to a buildup of reactants, which then react quickly as the temperature rises.

    • Incorrect Reaction Kinetics at Scale: The reaction rate may be faster at the higher concentrations or temperatures encountered during scale-up.

    Corrective Actions for Future Batches:

    • Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the thermal stability of your reactants and products and the heat of reaction.[2]

    • Optimize Reagent Addition: Add the limiting reagent slowly and subsurface to ensure it reacts immediately and does not accumulate.

    • Improve Mixing: Ensure your reactor is equipped with an appropriate agitator and baffling to provide efficient heat and mass transfer.

    • Consider Flow Chemistry: For highly exothermic reactions, a continuous flow setup can provide superior temperature control and safety.[3]

Issue 2: Low Yield and Formation of Impurities

  • Question: My reaction yield has dropped significantly upon scale-up, and I am observing several new impurities. What are the likely side reactions?

  • Answer: The change in reaction conditions during scale-up can favor different reaction pathways, leading to lower yields and new impurities.

    Common Side Reactions:

    • Elimination Reaction: In the presence of a base, this compound can undergo elimination of HBr to form the highly reactive vinylsulfonyl chloride. This can then polymerize or react with nucleophiles.[4]

    • Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to 2-bromoethanesulfonic acid, especially at elevated temperatures.

    • Bis-Sulfonylation: When reacting with primary amines, a second molecule of the sulfonyl chloride can react with the initially formed sulfonamide to create a bis-sulfonated byproduct.

    Troubleshooting and Optimization:

    • Strict Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions, particularly the elimination reaction.

    • Anhydrous Conditions: Ensure all reagents, solvents, and equipment are dry to prevent hydrolysis.

    • Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. For reactions with amines, adding the sulfonyl chloride slowly to the amine solution can minimize bis-sulfonylation.

    • Reaction Monitoring: Use in-situ monitoring techniques (e.g., IR, Raman) or frequent sampling and analysis (e.g., HPLC, GC) to track the progress of the reaction and the formation of impurities.

Issue 3: Product Isolation and Purification Challenges

  • Question: I am having difficulty isolating my product, and the crude material is difficult to purify at a larger scale. What can I do?

  • Answer: Isolation and purification methods that work well in the lab may not be directly transferable to a larger scale.

    Common Challenges and Solutions:

    • Product Solubility: Your product may have different solubility characteristics in the larger volumes of solvent used during scale-up. This can lead to losses during extraction and crystallization.

      • Solution: Perform solubility studies to optimize your solvent and anti-solvent systems for crystallization.

    • Emulsion Formation: Vigorous agitation in large reactors can lead to the formation of stable emulsions during aqueous workups, making phase separation difficult.

      • Solution: Reduce the agitation speed during extraction, add brine to help break the emulsion, or consider using a different workup procedure.

    • Viscous Reaction Mixture: The reaction mixture may become thick or difficult to stir as the reaction progresses, leading to poor mixing and heat transfer.

      • Solution: Increase the solvent volume or consider a different solvent system. Ensure your agitator is appropriately sized and designed for the viscosity of your reaction mixture.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards associated with this compound?

    • A1: this compound is a corrosive and moisture-sensitive compound.[5] It can cause severe skin burns and eye damage. Upon contact with water or moisture, it releases corrosive and toxic gases like hydrogen chloride and hydrogen bromide.[5] It is also harmful if inhaled or swallowed.[5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Q2: How should I store this compound, especially in larger quantities?

    • A2: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[5][6] The containers should be tightly sealed to prevent exposure to moisture and clearly labeled. For larger quantities, consider storage in a dedicated, controlled environment.

  • Q3: What analytical techniques are recommended for monitoring reactions involving this compound?

    • A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of products and impurities. For real-time monitoring, in-situ Fourier-Transform Infrared (FTIR) spectroscopy can be very effective in tracking the disappearance of the sulfonyl chloride peak and the appearance of product peaks.

  • Q4: What are the key parameters to consider when choosing a reactor for scaling up a reaction with this compound?

    • A4: The key considerations for reactor selection are:

      • Material of Construction: Due to the corrosive nature of the reactants and byproducts, glass-lined or Hastelloy reactors are often required.[7]

      • Heat Transfer Capability: The reactor should have a sufficiently large heat transfer area and a reliable temperature control system to manage the reaction exotherm.

      • Agitation System: The agitator should be designed to provide efficient mixing and heat transfer for the specific viscosity and density of your reaction mixture.

      • Pressure Rating: The reactor should be able to safely handle any pressure changes that may occur during the reaction, including the evolution of gaseous byproducts.

Data Presentation

Table 1: Thermal Hazard Assessment of a Representative Sulfonylation Reaction (Illustrative Data)

ParameterValueSignificance
Onset Temperature of Decomposition (DSC)~150 °CIndicates the temperature at which the reaction mixture begins to decompose exothermically. The maximum operating temperature should be well below this value.
Heat of Reaction (Calorimetry)-150 to -250 kJ/molA highly exothermic reaction. This data is crucial for designing the reactor cooling system.[1]
Adiabatic Temperature Rise100 - 200 °CThe theoretical temperature increase if no heat is removed. A high value indicates a significant risk of thermal runaway.[1]
Time to Maximum Rate under Adiabatic Conditions (TMRad)< 24 hours at process temperatureA short TMRad indicates a higher risk. This parameter helps define the safe operating window.

Note: This data is illustrative for a generic sulfonylation reaction and should not be considered as specific to this compound. It is imperative to conduct thermal hazard studies on your specific reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Sulfonamide Synthesis

This protocol outlines a general procedure for the reaction of this compound with a primary amine at a larger scale. This is a generalized procedure and must be adapted and optimized for your specific substrate and equipment.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Charge the reactor with the primary amine and a suitable anhydrous solvent (e.g., dichloromethane, toluene).

    • Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Prepare a solution of this compound in the same anhydrous solvent.

    • Slowly add the this compound solution to the stirred amine solution over a period of 1-4 hours, maintaining the internal temperature within the desired range.

    • The addition rate should be controlled to ensure the cooling system can effectively remove the heat of reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a pre-cooled aqueous solution (e.g., water, dilute acid, or base, depending on the product's stability and the need to remove unreacted starting materials).

    • Separate the aqueous and organic layers.

    • Wash the organic layer with appropriate aqueous solutions to remove impurities.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Product Isolation:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by a suitable method, such as crystallization or chromatography.

Protocol 2: Recommended Thermal Hazard Assessment Workflow

To ensure a safe scale-up, it is critical to perform a thorough thermal hazard assessment.

  • Differential Scanning Calorimetry (DSC):

    • Screen the thermal stability of the starting materials, the reaction mixture, and the final product.

    • Determine the onset temperature of decomposition and the energy of decomposition.[2]

  • Reaction Calorimetry:

    • Measure the heat of reaction under process-relevant conditions.

    • Determine the heat flow profile of the reaction to understand the rate of heat generation.

  • Accelerating Rate Calorimetry (ARC):

    • Simulate a worst-case thermal runaway scenario under adiabatic conditions.[2]

    • Determine the time to maximum rate (TMR) and the pressure profile of the decomposition.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Clean & Dry Reactor prep2 Inert Atmosphere Purge prep1->prep2 prep3 Charge Amine & Solvent prep2->prep3 prep4 Cool to Initial Temp prep3->prep4 react2 Slow Controlled Addition prep4->react2 react1 Prepare Sulfonyl Chloride Solution react1->react2 react3 Monitor Reaction (HPLC/TLC) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Phase Separation workup1->workup2 workup3 Aqueous Washes workup2->workup3 workup4 Dry Organic Layer workup3->workup4 iso1 Concentrate workup4->iso1 iso2 Purify (Crystallization/ Chromatography) iso1->iso2

Caption: Scaled-Up Sulfonamide Synthesis Workflow.

troubleshooting_logic cluster_impurities Impurity Profile Analysis cluster_solutions Potential Solutions start Low Yield or Impurity Issue check_elimination Vinyl Sulfonyl Polymer or Adducts Present? start->check_elimination check_hydrolysis Sulfonic Acid Present? start->check_hydrolysis check_bis Bis-Sulfonated Byproduct Present? start->check_bis sol_temp Lower Reaction Temperature check_elimination->sol_temp Yes sol_dry Ensure Anhydrous Conditions check_hydrolysis->sol_dry Yes sol_add Optimize Addition Rate & Stoichiometry check_bis->sol_add Yes

Caption: Troubleshooting Logic for Impurity Formation.

References

Technical Support Center: Managing Exothermic Reactions of 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 2-Bromoethanesulfonyl Chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction is experiencing an uncontrolled temperature increase (thermal runaway). What should I do?

A1: An uncontrolled temperature increase is a serious safety concern.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of this compound.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked and mixed. If using a cryostat, lower the set temperature.

  • Dilution (with caution): If the reaction solvent is known to be compatible and will not exacerbate the exotherm, and if it can be done safely, adding more pre-chilled solvent can help to absorb some of the heat.

  • Emergency Quenching (last resort): Only if you have a pre-planned and validated quenching protocol for this specific reaction, and you can do so from a safe distance (e.g., through a quench line), should you consider this. A common quench for sulfonyl chlorides is a large volume of a cold, non-nucleophilic solvent. Never add water or protic solvents directly to a runaway reaction involving a sulfonyl chloride, as this can be highly exothermic and release corrosive gases. [1]

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction.

  • Addition Rate Too Fast: The rate of addition of this compound was too high, generating heat faster than it could be removed.[2]

  • Incorrect Reaction Temperature: The initial reaction temperature may have been too high.

Q2: I am observing the formation of a significant amount of an insoluble, polymeric material in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a polymeric substance is likely due to the base-induced elimination of hydrogen bromide (HBr) from this compound or the resulting sulfonamide. This forms a highly reactive vinylsulfonamide monomer which then polymerizes.[1]

Prevention Strategies:

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the sulfonyl chloride and for a period after. This disfavors the elimination side reaction.[1]

  • Control of Stoichiometry: Use a minimal excess of the base. While a base is necessary to neutralize the HCl or HBr generated, a large excess can promote the elimination reaction.[1]

  • Choice of Base: A non-nucleophilic, sterically hindered base may be less likely to promote elimination.

  • Slow Reagent Addition: Add the this compound slowly and in a controlled manner to maintain a low concentration at any given time.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: The primary hazards are:

  • Exothermic Nature: Reactions, particularly with nucleophiles like amines, are highly exothermic and can lead to thermal runaway if not properly controlled.

  • Corrosivity: this compound is corrosive and can cause severe skin and eye damage.

  • Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.

  • Gas Evolution: Reactions generate hydrogen chloride (HCl) and/or hydrogen bromide (HBr) gas, which are toxic and corrosive.

  • Reactivity with Water: It reacts with water and moisture, which can lead to pressure buildup and the release of corrosive gases.

Q2: What are the key factors for effective temperature control?

A2: Key factors for maintaining temperature control include:

  • Rate of Addition: Slow, dropwise addition of this compound is critical.

  • Cooling System: An efficient cooling system, such as an ice bath or a cryostat, is essential.

  • Agitation: Good agitation ensures even temperature distribution and prevents localized hot spots.

  • Solvent: The choice of solvent can influence heat transfer. A solvent with a good heat capacity and a boiling point well above the reaction temperature is preferable.

  • Reaction Scale: The exotherm is more challenging to manage on a larger scale due to a lower surface-area-to-volume ratio.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes:

  • Eye Protection: Safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.

Data Presentation

Disclaimer: Specific, publicly available reaction calorimetry and thermal stability data for this compound are limited. The following table provides illustrative data based on analogous sulfonyl chloride reactions. This data should not be used for safety calculations without experimental validation for your specific reaction conditions.

ParameterIllustrative Value RangeSignificance for Exotherm Management
Heat of Reaction (with primary amine) -120 to -200 kJ/molIndicates a highly exothermic reaction requiring significant cooling.
Heat of Mixing (with common solvents) -5 to -20 kJ/molDissolving the reagent can also be exothermic.
Onset of Thermal Decomposition (TGA/DSC) > 150 °C (Illustrative)Provides a temperature limit that should not be exceeded to avoid decomposition, which can be highly exothermic and produce toxic gases.
Specific Heat Capacity (Cp) ~1.2 - 1.8 J/g·K (Illustrative)Influences how much the temperature of the reaction mixture will rise for a given amount of heat generated.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol outlines a general method for the synthesis of a sulfonamide, with a focus on managing the exothermic nature of the reaction.

1. Preparation:

  • Ensure all glassware is thoroughly dried.

  • Use anhydrous solvents.

  • Work in a well-ventilated chemical fume hood.

2. Reaction Setup:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Cool the mixture to 0 °C in an ice-water bath.

3. Addition of this compound:

  • Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Let the reaction slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

5. Workup and Purification:

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions start Start Reaction Setup prepare_reagents Prepare Anhydrous Reagents and Solvents start->prepare_reagents setup_glassware Assemble Dry Glassware under Inert Atmosphere prepare_reagents->setup_glassware cool_mixture Cool Amine/Base Mixture to 0 C setup_glassware->cool_mixture slow_addition Slowly Add 2-Bromoethanesulfonyl Chloride Solution cool_mixture->slow_addition monitor_temp Monitor Internal Temperature (Maintain < 5 C) slow_addition->monitor_temp addition_complete Addition Complete slow_addition->addition_complete temp_ok Temperature Stable? monitor_temp->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes stop_addition STOP ADDITION IMMEDIATELY temp_ok->stop_addition No continue_addition->slow_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling assess_runaway Runaway Risk? enhance_cooling->assess_runaway assess_runaway->monitor_temp Controlled quench Emergency Quench (Last Resort) assess_runaway->quench High Risk evacuate EVACUATE quench->evacuate warm_to_rt Allow to Warm to RT and Stir addition_complete->warm_to_rt workup Reaction Workup and Purification warm_to_rt->workup

Caption: Experimental workflow for managing exotherms.

Troubleshooting_Polymer_Formation Troubleshooting Polymer Formation start Polymer Observed in Reaction cause Cause: Base-Induced Elimination of HBr -> Vinylsulfonamide -> Polymerization start->cause solution Preventative Measures cause->solution temp_control Strict Low Temperature Control (e.g., 0 C or below) solution->temp_control stoichiometry Control Base Stoichiometry (Avoid large excess) solution->stoichiometry slow_addition Slow, Controlled Addition of Sulfonyl Chloride solution->slow_addition outcome Reduced Polymer Formation & Improved Yield temp_control->outcome stoichiometry->outcome slow_addition->outcome

Caption: Logic for troubleshooting polymer formation.

References

effect of solvent choice on 2-Bromoethanesulfonyl chloride reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromoethanesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical and primarily depends on the nucleophile and the desired reaction pathway. Key factors include:

  • Solvent Polarity: Polar solvents are generally required to dissolve the ionic or polar reactants.

  • Protic vs. Aprotic Nature: This is arguably the most crucial factor. Protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group, which can significantly affect reaction rates and pathways.[1][2][3][4][5] Aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) do not have acidic protons and interact differently with nucleophiles.[2][3][4]

  • Potential for Side Reactions: The solvent should be inert under the reaction conditions. Some solvents can react with this compound or promote undesirable side reactions like elimination.

Q2: How does the choice between a protic and an aprotic solvent affect the reaction of this compound with amines?

A2: The solvent choice significantly influences the nucleophilicity of the amine and the reaction mechanism.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity.[3][5] This can lead to slower reaction rates for SN2-type reactions.[3][5] However, they can stabilize the transition state in SN1-type reactions.[5] In the case of sulfonamide formation, which typically proceeds via a nucleophilic attack on the sulfur atom, a polar protic solvent might slow down the reaction.[6]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3][4][5] This leads to a faster rate of sulfonamide formation. The vast majority of sulfonamide syntheses are carried out in aprotic solvents in the presence of a base.[7]

G cluster_Protic Polar Protic Solvent cluster_Aprotic Polar Aprotic Solvent Amine_P Amine SolvatedAmine Solvated Amine (Hydrogen Bonded) Amine_P->SolvatedAmine 'Solvent Cage' ReducedNuc Reduced Nucleophilicity SolvatedAmine->ReducedNuc Amine_A Amine FreeAmine 'Naked' Amine Amine_A->FreeAmine EnhancedNuc Enhanced Nucleophilicity FreeAmine->EnhancedNuc

Q3: Can the solvent promote the formation of vinyl sulfones as a side product?

A3: Yes, the choice of solvent, particularly in combination with a base, can significantly promote the elimination of HBr from this compound to form the highly reactive vinyl sulfonyl chloride, which can then react further or polymerize.

  • Basic Conditions: The presence of a base is the primary driver for this elimination reaction.

  • Solvent Influence: While the base is key, the solvent can influence the rate of this side reaction. Aprotic solvents, which enhance the strength of the base, may favor the elimination pathway more than protic solvents.

G cluster_pathways Reaction Pathways BESC 2-Bromoethanesulfonyl Chloride Substitution Desired Substitution (e.g., Sulfonamide formation) BESC->Substitution Nucleophile Elimination Undesired Elimination (Vinyl Sulfone formation) BESC->Elimination Base Base Base->Elimination Promotes Solvent Solvent Choice Solvent->Elimination Can Influence Rate

Troubleshooting Guides

Problem 1: Low yield of the desired sulfonamide product when reacting with an amine.

Potential Cause Troubleshooting Step Rationale
Inappropriate solvent choice (e.g., using a protic solvent like ethanol without optimization). Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).Aprotic solvents enhance the nucleophilicity of the amine by not forming strong hydrogen bonds with it, leading to a faster reaction rate.[3][4][5]
Insufficient base. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) are used.One equivalent is required to neutralize the HCl byproduct of the reaction, and another to facilitate the reaction.[8]
Low reaction temperature. Gradually increase the reaction temperature.While low temperatures can suppress side reactions, they may also significantly slow down the desired substitution reaction.

Problem 2: Formation of a significant amount of insoluble polymeric material.

Potential Cause Troubleshooting Step Rationale
Base-induced elimination to form vinyl sulfonyl chloride, followed by polymerization. 1. Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the base. 2. Slow Addition of Base: Add the base dropwise to the reaction mixture to avoid localized high concentrations. 3. Choice of Base: Consider a bulkier, less-hindered base.The formation of polymeric material often indicates the generation of a reactive monomer like vinyl sulfonyl chloride.[9] Lower temperatures and controlled addition of the base can disfavor the elimination pathway over the desired substitution.
Solvent reacting with the starting material or intermediates. Ensure the chosen solvent is inert. For example, avoid using nucleophilic solvents like alcohols if substitution is not the intended reaction with the solvent.Solvents with nucleophilic character (e.g., alcohols) can compete with the intended nucleophile.

Problem 3: The reaction with an alcohol to form a sulfonate ester is very slow or does not proceed.

Potential Cause Troubleshooting Step Rationale
The alcohol is a poor nucleophile. Add a non-nucleophilic base like pyridine.Pyridine acts as a catalyst and also neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[10][11]
Steric hindrance around the alcohol. If possible, use a less sterically hindered alcohol. For hindered alcohols, prolonged reaction times or higher temperatures may be necessary.The reaction of sulfonyl chlorides with alcohols is sensitive to steric hindrance.[12]
Inappropriate solvent. Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).These solvents are non-reactive and will not compete with the alcohol nucleophile.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound in an Aprotic Solvent:

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in the same anhydrous aprotic solvent.

  • Add the this compound solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification AmineBase Dissolve Amine and Base in Aprotic Solvent Cooling Cool to 0 °C AmineBase->Cooling BESC_Sol Dissolve BESC in Aprotic Solvent Addition Dropwise Addition of BESC BESC_Sol->Addition Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Summary of Solvent Effects on Reaction Outcomes

Solvent TypeTypical ExamplesEffect on Nucleophile (e.g., Amine)Favored ReactionPotential Issues
Polar Protic Water, Ethanol, MethanolSolvated (H-bonded), reduced nucleophilicity[3][5]SN1 (if applicable), solvolysis[13][14]Slower SN2 reactions, potential for solvolysis side products.
Polar Aprotic Acetonitrile, DMF, DMSO, Acetone"Naked," enhanced nucleophilicity[3][4][5]SN2Can enhance basicity, potentially promoting elimination.
Non-polar Aprotic Toluene, Hexane, Benzene-Radical reactions[15]Poor solubility of polar reactants.

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Guide to 2-Bromoethanesulfonyl Chloride and 2-Chloroethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate electrophilic reagent is paramount in the synthesis of novel chemical entities. This guide provides a detailed comparison of 2-bromoethanesulfonyl chloride and 2-chloroethanesulfonyl chloride, two key building blocks in the construction of sulfonamides and other sulfur-containing compounds. By examining their relative reactivity in nucleophilic substitution reactions, this document aims to inform rational reagent selection and reaction optimization.

The utility of 2-haloethanesulfonyl chlorides lies in their dual reactivity. The sulfonyl chloride moiety is a highly reactive electrophilic center for nucleophilic attack by amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and thiosulfonates, respectively. Concurrently, the halogen at the 2-position provides a handle for subsequent elimination reactions to generate a vinylsulfonyl group, a valuable Michael acceptor in drug design.

Performance Comparison in Nucleophilic Substitution

The primary differentiator between this compound and 2-chloroethanesulfonyl chloride in nucleophilic substitution reactions is the nature of the halogen atom, which serves as a leaving group in the key sulfonylation step. Based on fundamental principles of organic chemistry, the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity, which makes the C-Br bond weaker than the C-Cl bond. This inherent difference in leaving group ability is expected to translate to a higher reaction rate for the bromo-analog.

While direct, side-by-side kinetic studies comparing these two specific reagents are not extensively available in the peer-reviewed literature, a qualitative assessment of their reactivity can be inferred from related studies. For instance, the reaction of 2-haloethanesulfonyl chlorides with amines often proceeds through an initial sulfonamide formation, followed by a base-induced elimination of the hydrohalide to yield a vinylsulfonamide.[1] Studies on 2-chloroethanesulfonyl chloride have detailed this pathway.[1] A thesis on the reactions of 2-chloroethanesulfonyl chloride also mentions its bromo-analog, suggesting that the formation of the vinyl species is more facile with this compound, which is consistent with the better leaving group ability of bromide.[1]

The following table summarizes the expected and reported performance characteristics of the two reagents.

FeatureThis compound2-Chloroethanesulfonyl ChlorideRationale / Reference
Reaction Rate FasterSlowerBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic attack at the sulfonyl group.
Yield of Sulfonamide Potentially higher under kinetic controlMay require more forcing conditionsThe higher reactivity of the bromo-compound can lead to higher yields in shorter reaction times.
Propensity for Elimination HigherLowerThe greater ease of C-Br bond cleavage facilitates the base-induced elimination to form the vinylsulfonyl intermediate.[1]
Handling and Stability Generally less stable, more sensitive to moisture and lightMore stable, commonly used reagent.[2][3]Alkyl bromides are typically more reactive and less stable than the corresponding chlorides.
Cost and Availability Generally higherGenerally lowerBased on typical supplier pricing for laboratory chemicals.

Reaction Pathways and Mechanistic Overview

The reaction of 2-haloethanesulfonyl chlorides with primary or secondary amines is a versatile method for the synthesis of N-substituted sulfonamides, which are prevalent motifs in pharmaceuticals.[4] The reaction typically proceeds through a two-step sequence: nucleophilic substitution at the sulfonyl chloride followed by an elimination reaction.

Reaction_Pathway reagents R¹R²NH (Amine) + X-CH₂CH₂-SO₂Cl intermediate X-CH₂CH₂-SO₂-NR¹R² (2-Haloethanesulfonamide) reagents->intermediate product CH₂=CH-SO₂-NR¹R² (Vinylsulfonamide) intermediate->product michael_adduct R³R⁴NH-CH₂CH₂-SO₂-NR¹R² (Michael Adduct) product->michael_adduct

Caption: General reaction pathway for the formation of vinylsulfonamides and subsequent Michael adducts from 2-haloethanesulfonyl chlorides.

In the initial step, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride from the sulfonyl group and the formation of a 2-haloethanesulfonamide intermediate. In the presence of a base (either an excess of the reacting amine or an added base like triethylamine), this intermediate readily undergoes elimination of the hydrohalide (HX) to afford the corresponding vinylsulfonamide. This vinylsulfonamide is an activated alkene and can further react with nucleophiles via a Michael addition.[1]

Experimental Protocols

The following is a general experimental protocol for the synthesis of an N-substituted vinylsulfonamide from a 2-haloethanesulfonyl chloride and a primary amine. This protocol can be adapted for a direct comparison of the bromo- and chloro-analogs by running two parallel reactions under identical conditions.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification amine_solution Dissolve amine and triethylamine in an anhydrous solvent (e.g., DCM) and cool to 0 °C. add_sulfonyl_chloride Add 2-haloethanesulfonyl chloride dropwise to the cooled solution. amine_solution->add_sulfonyl_chloride reaction Stir the reaction mixture at 0 °C, then allow to warm to room temperature. add_sulfonyl_chloride->reaction quench Quench the reaction with water and separate the organic layer. reaction->quench wash Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. quench->wash dry_and_concentrate Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. wash->dry_and_concentrate purify Purify the crude product by column chromatography on silica gel. dry_and_concentrate->purify

Caption: A typical experimental workflow for the synthesis and purification of N-substituted vinylsulfonamides.

Materials:

  • Primary amine (1.0 eq)

  • Triethylamine (1.2 eq)

  • This compound or 2-chloroethanesulfonyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 2-haloethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-substituted vinylsulfonamide.

Conclusion

In nucleophilic substitution reactions for the synthesis of sulfonamides, this compound is expected to be the more reactive reagent compared to its chloro-analog due to the superior leaving group ability of bromide. This increased reactivity can lead to faster reaction times and potentially higher yields, but may also favor the subsequent elimination reaction to form the vinylsulfonamide. The choice between the two reagents will therefore depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, the desired final product (the 2-haloethanesulfonamide or the vinylsulfonamide), and considerations of cost and reagent stability. For syntheses where a rapid reaction is desired and the subsequent formation of the vinylsulfonamide is the intended pathway, this compound would be the preferred reagent. Conversely, for applications requiring a more controlled reaction or where cost and stability are major concerns, 2-chloroethanesulfonyl chloride remains a robust and widely used option.

References

A Comparative Guide to Bromoethylsulfonylation Reagents: An Evaluation of Alternatives to 2-Bromoethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the bromoethylsulfonyl group is a key step in the synthesis of various biologically active molecules and materials. 2-Bromoethanesulfonyl chloride has traditionally been a primary reagent for this purpose. However, the landscape of available chemical tools is ever-expanding, offering alternatives that may provide advantages in terms of reactivity, stability, or safety. This guide presents an objective comparison of this compound with its principal alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

The primary alternatives to this compound for the introduction of an ethylsulfonyl moiety are 2-chloroethanesulfonyl chloride and vinyl sulfone reagents (such as divinyl sulfone). The choice of reagent depends on the specific requirements of the synthesis, including the nature of the nucleophile (amine, phenol, etc.), desired reaction conditions, and potential for side reactions.

  • This compound remains a highly effective reagent due to the excellent leaving group ability of the bromide ion, which generally leads to faster reaction rates compared to its chloro- analog.

  • 2-Chloroethanesulfonyl chloride is a viable and often more economical alternative. While it is generally less reactive than the bromo- version, it can be effectively used, often by in-situ conversion to a more reactive vinyl sulfone intermediate.

  • Vinyl sulfone reagents offer a different reaction pathway via Michael addition. This can be advantageous for specific applications, particularly in bioconjugation, and avoids the generation of hydrohalic acids. However, the reactivity of vinyl sulfones with different nucleophiles can vary significantly.

Comparative Performance Data

The following tables summarize the available quantitative data for the performance of this compound and its alternatives in reactions with common nucleophiles. It is important to note that the data has been compiled from various sources, and direct, side-by-side comparisons under identical conditions are limited in the literature.

Table 1: Bromoethylsulfonylation of Amines

ReagentNucleophileProductYield (%)ConditionsReference
2-Chloroethanesulfonyl chloride AnilineN-Phenylethenesulfonamide34Acetone, 0-10°C, overnight[1]
This compound AmmoniaTaurineNot specifiedAqueous ammonia, 5-7 days[2]
Divinyl sulfone Aromatic aminesN-Arylthiomorpholine 1,1-dioxidesGood to ExcellentBoric acid/glycerol, water[3]

Note: The reaction of 2-chloroethanesulfonyl chloride with aniline proceeds via sulfonylation followed by elimination to form the vinyl sulfonamide.

Table 2: Bromoethylsulfonylation of Phenols

ReagentNucleophileProductYield (%)ConditionsReference
This compound PhenolPhenyl 2-bromoethanesulfonateNot specifiedNot specified[3]
2-Chloroethanesulfonyl chloride PhenolPhenyl 2-chloroethanesulfonateNot specifiedNot specified[4]
Divinyl sulfone PhenolPhenyl vinyl sulfone etherPoorDichloromethane, 40°C, PPh3 catalyst[5]

Reaction Pathways and Mechanisms

The choice of reagent dictates the reaction pathway for the introduction of the ethylsulfonyl group.

cluster_0 Sulfonylation Pathway cluster_1 Michael Addition Pathway A Nucleophile (R-NH2 / R-OH) C Sulfonamide / Sulfonate Ester (R-NH-SO2-CH2CH2X / R-O-SO2-CH2CH2X) A->C Reaction B 2-Haloethanesulfonyl chloride (X=Br, Cl) B->C D Nucleophile (R-NH2 / R-OH) F Michael Adduct (R-NH-CH2CH2-SO2-R' / R-O-CH2CH2-SO2-R') D->F Addition E Vinyl Sulfone Reagent E->F

Caption: Reaction pathways for ethylsulfonylation.

Sulfonylation with 2-Haloethanesulfonyl Chlorides

This compound and 2-chloroethanesulfonyl chloride react with nucleophiles such as primary and secondary amines or phenols in a classical sulfonylation reaction. The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide or sulfonate ester.

The reactivity of the haloethanesulfonyl chloride is significantly influenced by the nature of the halogen. The carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a better leaving group than chloride.[6][7] Consequently, this compound is expected to be more reactive and give faster reaction rates than 2-chloroethanesulfonyl chloride in SN2-type reactions.

Michael Addition with Vinyl Sulfones

Vinyl sulfone reagents, such as divinyl sulfone, react with nucleophiles through a Michael addition mechanism.[8] The electron-withdrawing sulfonyl group makes the double bond electron-deficient and susceptible to attack by soft nucleophiles like amines and thiols. This reaction is often carried out under neutral or slightly basic conditions. While highly efficient for amines and thiols, the reaction with less nucleophilic alcohols and phenols can be sluggish and may require catalysis.[5]

Experimental Protocols

The following are representative experimental protocols for the bromoethylsulfonylation of an amine and a phenol.

Protocol 1: Synthesis of N-Phenylethenesulfonamide using 2-Chloroethanesulfonyl Chloride

This protocol describes the reaction of an amine with 2-chloroethanesulfonyl chloride, followed by in-situ elimination to form the vinyl sulfonamide.

Materials:

  • Aniline

  • 2-Chloroethanesulfonyl chloride

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline (0.5 equiv) in acetone in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add 2-chloroethanesulfonyl chloride (1.2 equiv) to the cooled solution.

  • Stir the mixture overnight, allowing it to warm from 0°C to 10°C.

  • Remove the acetone in vacuo.

  • Extract the residue with dichloromethane and water three times.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent in vacuo.

  • Purify the product by column chromatography (Ethyl acetate/petroleum ether = 1:2).

Expected Yield: 34%[1]

cluster_workflow Workflow for N-Phenylethenesulfonamide Synthesis start Dissolve Aniline in Acetone (0°C) add_reagent Add 2-Chloroethanesulfonyl chloride start->add_reagent react Stir Overnight (0-10°C) add_reagent->react evaporate Evaporate Acetone react->evaporate extract Extract with DCM and Water evaporate->extract dry Dry and Evaporate DCM extract->dry purify Column Chromatography dry->purify end N-Phenylethenesulfonamide purify->end

Caption: Experimental workflow for amine sulfonylation.

Protocol 2: General Procedure for the Synthesis of Aryl Sulfonates from Phenols

This protocol describes a general method for the reaction of a phenol with a sulfonyl chloride.

Materials:

  • Phenol derivative

  • Sulfonyl chloride (e.g., this compound)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the phenol (1.0 equiv) in pyridine or DCM, add the sulfonyl chloride (1.1 equiv) at 0°C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

The selection of a reagent for bromoethylsulfonylation requires careful consideration of the substrate, desired reaction conditions, and overall synthetic strategy.

  • This compound is the most reactive of the halo-analogs and is a good choice when rapid reaction rates are desired.

  • 2-Chloroethanesulfonyl chloride is a cost-effective alternative that can be used to generate the corresponding vinyl sulfonyl derivatives in situ, which are then trapped by the nucleophile.

  • Vinyl sulfone reagents provide a distinct mechanistic pathway that is highly effective for reactions with amines and thiols, particularly in the context of bioconjugation, but may be less suitable for reactions with less nucleophilic substrates like phenols.

Researchers should select the reagent that best fits the specific needs of their synthetic target, taking into account the trade-offs between reactivity, cost, and substrate compatibility.

References

A Comparative Guide to Tosyl Chloride and 2-Bromoethanesulfonyl Chloride for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, providing a scaffold for a vast array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that can significantly influence reaction efficiency, substrate scope, and the nature of the final product. This guide provides an objective comparison of two common sulfonylating agents: the well-established p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the more specialized 2-bromoethanesulfonyl chloride. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Key Differences

FeatureTosyl Chloride (TsCl)This compound
Primary Use General synthesis of stable N-substituted sulfonamides.Primarily used for the synthesis of vinyl sulfonamides via in situ elimination.
Reactivity Highly reactive and versatile, suitable for a wide range of amines.Prone to base-induced elimination of HBr, leading to side reactions.
Stability of Product Forms stable tosylamides.Can form the desired sulfonamide, but may also lead to reactive vinyl sulfonamides and subsequent polymerization.[1]
Handling Standard handling procedures for a reactive sulfonyl chloride.Requires careful control of reaction conditions (especially temperature and stoichiometry) to avoid side reactions.[1]
Typical Yields Generally high to excellent for a broad range of substrates.Can be variable and lower, especially if elimination is not the desired pathway.

Data Presentation: A Comparative Analysis of Reaction Yields

The following tables summarize the reported yields for sulfonamide synthesis using tosyl chloride and highlight the typical outcomes when using this compound, which often involves the formation of vinyl sulfonamides.

Table 1: Sulfonamide Synthesis with Tosyl Chloride

Tosyl chloride has been extensively used for the synthesis of sulfonamides with a wide variety of primary and secondary amines, consistently affording good to excellent yields.

Amine SubstrateReaction ConditionsYield (%)Reference
AnilinePyridine, 0-25 °C100[2]
p-ToluidinePyridine, 0-25 °C100[2]
p-AnisidineCrosslinked Poly(4-vinylpyridine), Acetonitrile, RT, 2.5h93
BenzylamineTriethylamine, Dichloromethane, 0 °CNot specified for sulfonamide, but is a competing product[3]
Various Anilines and Aliphatic AminesMicrowave, Solvent-free78-97[4]
Various AminesCrosslinked Poly(4-vinylpyridine), Acetonitrile, RT75-93

Table 2: Reactions of this compound with Amines

The literature on this compound primarily focuses on its utility in forming vinyl sulfonamides through a tandem sulfonylation-elimination reaction. The direct isolation of stable 2-bromoethanesulfonamides can be challenging due to this inherent reactivity.

Amine SubstrateReaction ConditionsProductYield (%)Reference
OctadecylamineTriethylamineN-octadecylethenesulfonamide (via elimination)Not specified[5]
AmmoniaAmmonolysis at 0-5 °C2-Bromoethane-1-sulfonamideLow yields are a common issue[1]
Various AminesTriethylamineVinyl sulfonamidesGenerally moderate

Note: Quantitative yield data for a broad range of simple N-alkyl and N-aryl-2-bromoethanesulfonamides is limited in the literature, as the primary application is for vinyl sulfonamide synthesis.

Core Comparison: Reactivity and Side Reactions

Tosyl Chloride:

Tosyl chloride is a robust and reliable reagent for the synthesis of a wide array of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The resulting tosylamides are generally stable compounds. The primary consideration with tosyl chloride is the need for a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[2] The reactivity can be influenced by the electronic properties of the amine, with electron-rich anilines reacting faster than electron-deficient ones.

This compound:

The presence of a bromine atom on the ethyl backbone of this compound introduces a significant competing reaction pathway: base-induced elimination of HBr . This elimination can occur either from the starting sulfonyl chloride or the resulting sulfonamide product to form a highly reactive vinylsulfonamide intermediate.[1] This intermediate can then undergo Michael addition with another amine molecule or polymerize, leading to complex reaction mixtures and often lower yields of the desired simple sulfonamide.[1]

Due to this propensity for elimination, this compound is often the reagent of choice when the synthesis of vinyl sulfonamides is the primary goal. These vinyl sulfonamides are valuable Michael acceptors in biochemical applications.

To favor the formation of the simple N-substituted 2-bromoethanesulfonamide and avoid elimination, strict control of reaction conditions is crucial. This includes:

  • Low Temperatures: Conducting the reaction at 0-5 °C can help to suppress the elimination reaction.[1]

  • Control of Stoichiometry: Using a large excess of the amine can favor the nucleophilic attack on the sulfonyl chloride over the base-promoted elimination.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Sulfonamides using Tosyl Chloride

This protocol is a typical example of sulfonamide synthesis using tosyl chloride and an aromatic amine in the presence of a base.

Materials:

  • Aromatic amine (1.0 eq)

  • Tosyl chloride (1.05 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic amine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Bromoethane-1-sulfonamide using this compound (Ammonolysis)

This protocol is adapted from procedures for the synthesis of 2-bromoethane-1-sulfonamide and highlights the specific conditions required to handle this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated aqueous ammonia (large excess)

  • Ice-salt bath

  • Ethyl acetate

Procedure:

  • Place the concentrated aqueous ammonia in a flask and cool to 0-5 °C in an ice-salt bath.

  • Add this compound dropwise to the cold, vigorously stirred ammonia solution. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Allow the mixture to slowly warm to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product quickly, for example, by column chromatography, to minimize potential decomposition or polymerization.[1]

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for sulfonamide synthesis using tosyl chloride and this compound.

Tosyl_Chloride_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine Amine (R-NH2) Reaction Sulfonylation Amine->Reaction TsCl Tosyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Sulfonamide Stable N-Tosyl Sulfonamide (R-NH-Ts) Reaction->Sulfonamide

Caption: Workflow for sulfonamide synthesis using tosyl chloride.

Bromoethanesulfonyl_Chloride_Workflow cluster_start_br Starting Materials cluster_reaction_br Reaction Pathways cluster_products_br Potential Products Amine_Br Amine (R-NH2) Reaction_Br Sulfonylation Amine_Br->Reaction_Br BrEtSO2Cl 2-Bromoethanesulfonyl Chloride BrEtSO2Cl->Reaction_Br Base_Br Base (e.g., Triethylamine) Base_Br->Reaction_Br Elimination Base-Induced Elimination (Side Reaction) Reaction_Br->Elimination Competing Pathway Desired_Product N-Substituted 2-Bromoethanesulfonamide Reaction_Br->Desired_Product Desired Pathway Side_Product Vinyl Sulfonamide & Polymerization Elimination->Side_Product Desired_Product->Elimination

Caption: Reaction pathways for this compound.

Conclusion

References

A Comparative Guide to the Reactivity of Sulfonyl Chlorides: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of sulfonyl chlorides is a critical parameter in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals. Understanding the kinetic behavior of different sulfonyl chlorides allows for precise control over reaction conditions and outcomes. This guide provides an objective comparison of the reactivity of various sulfonyl chlorides based on experimental kinetic data, offering insights into the influence of electronic and steric effects on their susceptibility to nucleophilic attack.

Comparative Kinetic Data for Solvolysis

The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is a well-established method for quantifying their reactivity. The first-order rate constants (k) provide a direct measure of how quickly a sulfonyl chloride reacts under specific conditions. The data presented below is for the hydrolysis of a series of para-substituted benzenesulfonyl chlorides in water, a common benchmark for reactivity comparison. The general consensus is that these reactions proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Sulfonyl ChlorideSubstituent (X)Temperature (°C)First-Order Rate Constant, k (s⁻¹)Reference
4-Nitrobenzenesulfonyl chloride-NO₂251.45 x 10⁻³[3]
4-Bromobenzenesulfonyl chloride-Br253.31 x 10⁻⁴[3]
Benzenesulfonyl chloride-H251.83 x 10⁻⁴[3]
4-Methylbenzenesulfonyl chloride-CH₃258.52 x 10⁻⁵[3]
4-Methoxybenzenesulfonyl chloride-OCH₃254.81 x 10⁻⁵[3]
Methanesulfonyl chlorideN/A (Aliphatic)251.13 x 10⁻⁴[2]

Analysis of Reactivity Trends:

The data clearly illustrates the significant impact of substituents on the reactivity of the sulfonyl chloride group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) substantially increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride.[3] This is attributed to the increased electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) and methoxy (-OCH₃) decrease the reaction rate by reducing the electrophilicity of the sulfur center.[3][4] The reactivity trend for para-substituted benzenesulfonyl chlorides follows the order: NO₂ > Br > H > CH₃ > OCH₃.

  • Steric Effects: While the table primarily showcases electronic effects, steric hindrance also plays a crucial role. For instance, ortho-alkyl substituted benzenesulfonyl chlorides can exhibit accelerated substitution rates, a phenomenon attributed to the relief of ground-state strain upon moving to a more open transition state.[5]

  • Aliphatic vs. Aromatic: Methanesulfonyl chloride, an aliphatic sulfonyl chloride, is included for comparison. Its reactivity in water at 25°C is comparable to that of benzenesulfonyl chloride.[2]

Experimental Protocols for Kinetic Studies

The determination of reaction rates for sulfonyl chloride solvolysis is commonly achieved through methods that monitor the progress of the reaction over time. The production of acid during hydrolysis makes conductimetric and pH-stat methods particularly suitable.

Conductimetric Method

This technique is highly effective for tracking the hydrolysis of sulfonyl chlorides as it results in the formation of ions, leading to a change in the electrical conductivity of the solution.[2][3]

Procedure:

  • Solvent Preparation: A known volume of high-purity, deionized water is placed in a thermostatted reaction vessel to maintain a constant temperature.

  • Initiation of Reaction: A small, accurately weighed amount of the sulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone) and injected into the reaction vessel with vigorous stirring to ensure rapid dissolution and initiation of the hydrolysis reaction.

  • Data Acquisition: The change in conductance of the solution is measured at regular time intervals using a calibrated conductivity meter.

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final and instantaneous conductance (ln(G∞ - Gt)) against time. The slope of the resulting straight line is equal to -k.

pH-Stat Method

This method is employed to measure the rate of reactions that produce or consume acid by maintaining a constant pH throughout the experiment.

Procedure:

  • Setup: The reaction is carried out in a thermostatted vessel equipped with a pH electrode, a stirrer, and an automated burette.

  • Initiation: The sulfonyl chloride is introduced into the aqueous solution, and the pH is maintained at a constant, predetermined value by the controlled addition of a standard base (e.g., NaOH) from the automated burette.

  • Data Collection: The volume of titrant added to neutralize the acid produced is recorded as a function of time.

  • Rate Calculation: The rate of the reaction is proportional to the rate of addition of the titrant. The first-order rate constant can be calculated from this data.[6]

Visualizing the Kinetic Study Workflow

The following diagram illustrates the general workflow for a kinetic study of sulfonyl chloride solvolysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Sulfonyl Chlorides B Prepare Solvent System (e.g., Purified Water) C Thermostat Reaction Vessel D Initiate Reaction: Inject Sulfonyl Chloride C->D E Monitor Reaction Progress (e.g., Conductance, pH) D->E F Collect Time-course Data E->F G Plot Data (e.g., ln(G∞ - Gt) vs. time) F->G H Calculate Rate Constant (k) G->H I Compare Reactivity of Different Sulfonyl Chlorides H->I

References

A Researcher's Guide to Sulfonylation Workup Procedures: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Sulfonylation, the process of converting alcohols and amines into sulfonate esters and sulfonamides, is a cornerstone of modern organic synthesis. The resulting sulfonate groups are excellent leaving groups, making them versatile intermediates for nucleophilic substitution and elimination reactions. However, the success of a sulfonylation reaction heavily hinges on an effective workup procedure to isolate the desired product from a mixture of reagents, byproducts, and unreacted starting materials.

This guide provides a head-to-head comparison of workup procedures for reactions involving three common sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and sulfuryl chloride (SO₂Cl₂). It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and improve product purity and yield.

General Principles of Sulfonylation Workup

The primary goals of any sulfonylation workup are to:

  • Quench Excess Reagent: Decompose the highly reactive sulfonylating agent remaining after the reaction is complete.

  • Remove Byproducts: Eliminate byproducts such as hydrochloride salts of the amine base and the sulfonic acid formed from hydrolysis of the excess reagent.

  • Isolate the Product: Separate the desired sulfonate ester or sulfonamide from the reaction mixture.

A typical workflow involves a series of aqueous washes to systematically remove these impurities, followed by drying and concentration of the organic phase.

G General Sulfonylation Reaction & Workup Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactants (Alcohol/Amine, Base) B Add Sulfonylating Agent (TsCl, MsCl) in Anhydrous Solvent A->B C Reaction Stirring (0°C to RT) B->C D Quench (e.g., Water, Ice) C->D Reaction Complete E Phase Separation (Organic/Aqueous) D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H Filter & Concentrate (Rotary Evaporation) G->H J Recrystallization or Chromatography H->J Crude Product I Purified Product J->I

Caption: General workflow for a typical sulfonylation reaction, workup, and purification sequence.

p-Toluenesulfonyl Chloride (TsCl)

Tosylates are widely used due to their crystallinity, which often facilitates purification. The workup for tosylation reactions must effectively remove triethylammonium chloride (or a similar amine salt) and p-toluenesulfonic acid, the hydrolysis product of excess TsCl.

Key Byproducts and Their Removal:

G TsCl Reaction Byproduct Removal reagents p-Toluenesulfonyl Chloride (TsCl) + Triethylamine (TEA) byproducts Byproducts in Reaction Mixture Triethylammonium Chloride (TEA·HCl) p-Toluenesulfonic Acid (TsOH) Excess TEA reagents->byproducts Reaction & Hydrolysis washes Aqueous Washes Dilute HCl Sat. NaHCO₃ Brine byproducts:p3->washes:w1 Removes byproducts:p2->washes:w2 Removes byproducts:p1->washes Dissolves removed Removed Byproducts washes->removed

Caption: Key byproducts in a TsCl reaction and the corresponding aqueous washes for their removal.

Experimental Protocol: General Tosylation Workup

This protocol is adapted from standard procedures for the tosylation of an alcohol.[1]

  • Reaction Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C and slowly add 10 mL of water to quench any unreacted TsCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Separate the organic layer.

  • Acid Wash: Wash the organic phase with a 1M HCl solution (2 x 10 mL) to remove the amine base (e.g., triethylamine or pyridine).

  • Bicarbonate Wash: Wash the organic phase with a saturated solution of NaHCO₃ (2 x 10 mL) to remove the p-toluenesulfonic acid byproduct.[1]

  • Brine Wash: Perform a final wash with brine (1 x 10 mL) to remove residual water from the organic layer.[1]

  • Drying and Concentration: Dry the collected organic layer over anhydrous Na₂SO₄, filter the solution, and evaporate the solvent under reduced pressure to yield the crude tosylate.[1]

  • Purification: The crude product can be further purified by recrystallization or silica gel chromatography.

Caution: A potential side reaction is the conversion of the newly formed tosylate into an alkyl chloride by the chloride ion from the amine hydrochloride byproduct.[1][2] This is more prevalent with activated alcohols (e.g., benzylic) and can be minimized by maintaining low reaction temperatures (0 °C) and avoiding a large excess of the amine base.[2]

Methanesulfonyl Chloride (MsCl)

Mesylates are often preferred when a less sterically hindered sulfonylating agent is required. The workup procedure is very similar to that of tosylation, with the primary byproducts being triethylammonium chloride and methanesulfonic acid.

Experimental Protocol: General Mesylation Workup

This procedure is a robust method for the mesylation of primary and secondary alcohols.[3][4][5]

  • Reaction Quenching: After completion, dilute the reaction mixture with water.[4] For particularly reactive mesylates, quenching may be performed by pouring the reaction mixture over ice water.[3]

  • Extraction: Transfer the mixture to a separatory funnel, adding more DCM if necessary, and separate the layers. Extract the aqueous layer again with DCM.[4]

  • Sequential Washes: Combine the organic layers and wash successively with:

    • Cold 10% HCl (to remove triethylamine).[3]

    • Saturated sodium bicarbonate (to remove methanesulfonic acid).[3]

    • Water.[4]

    • Saturated brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.[4]

This procedure has been reported to yield products with over 95% esterification and no observable by-products by ¹H-NMR spectroscopy.[3]

Sulfuryl Chloride (SO₂Cl₂)

Unlike TsCl and MsCl, which are primarily used for creating sulfonate leaving groups, sulfuryl chloride is a powerful reagent often used for chlorination.[6] Its workup is distinct due to the nature of its byproducts: gaseous hydrogen chloride (HCl) and sulfur dioxide (SO₂).[6][7][8]

Challenges in Workup:

  • Gas Evolution: The reaction produces significant amounts of HCl and SO₂ gas, requiring an open system or appropriate trapping solution (e.g., a base scrubber).[7][8][9]

  • Exothermic Quench: SO₂Cl₂ reacts vigorously with water, hydrolyzing to sulfuric acid and HCl.[6] Quenching must be performed carefully, often by slowly adding the reaction mixture to ice.[10]

  • Poor Solubility: The reagent has poor solubility in water, which can make quenching in biphasic systems (like DCM/water) inefficient.[10] Vigorous stirring is essential to ensure complete hydrolysis.

Experimental Protocol: General SO₂Cl₂ Workup
  • Initial Quench: Very carefully and slowly, pour the reaction mixture over a vigorously stirred slurry of crushed ice. This helps to control the exotherm from the hydrolysis of excess SO₂Cl₂.[10]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate to neutralize the strong acids (H₂SO₄ and HCl) formed during the quench. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, ethyl acetate).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate in vacuo.

Head-to-Head Comparison

The following table summarizes the key differences in the workup procedures for the three sulfonylating agents.

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Sulfuryl Chloride (SO₂Cl₂)
Primary Use Formation of tosylate leaving groupsFormation of mesylate leaving groups[5][11]Chlorination, Sulfonylation[6]
Key Byproducts Amine·HCl, p-toluenesulfonic acidAmine·HCl, methanesulfonic acidHCl (gas), SO₂ (gas), H₂SO₄ (after quench)[7][8]
Typical Quenching Agent Water, ice[1]Water, ice water[3][4]Ice, followed by NaHCO₃[10]
Aqueous Washes 1. Dilute Acid (e.g., HCl) 2. Base (e.g., NaHCO₃) 3. Brine[1]1. Dilute Acid (e.g., HCl) 2. Base (e.g., NaHCO₃) 3. Brine[3]1. Water 2. Brine
Key Workup Challenge Potential for alkyl chloride side product formation[1][2]Generally straightforward; similar to tosylationControlling exothermic quench and managing gaseous byproducts[7][8]
Typical Yields Moderate to high (product dependent)[1]High (>95% reported for some substrates)[3]Variable, highly substrate and reaction-dependent

Conclusion

The choice of sulfonylating agent invariably dictates the specifics of the reaction workup. While the procedures for TsCl and MsCl are well-established and similar, involving a standard sequence of acid-base washes, the workup for sulfuryl chloride reactions requires special attention to safety due to its vigorous reaction with water and the evolution of gaseous byproducts. By understanding the nature of the byproducts and tailoring the workup strategy accordingly, researchers can effectively isolate their desired products with high purity and yield, paving the way for successful subsequent transformations.

References

Validating the Structure of 2-Bromoethanesulfonamides: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For sulfonamide derivatives, particularly reactive intermediates like 2-bromoethanesulfonamides, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-bromoethanesulfonamides, supported by predicted spectral data and detailed experimental protocols. Furthermore, it objectively compares NMR with alternative analytical techniques, offering a holistic perspective on structural characterization.

¹H and ¹³C NMR Spectral Analysis of 2-Bromoethanesulfonamides

NMR spectroscopy stands as a primary tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbons. For a representative N-substituted 2-bromoethanesulfonamide, such as N-aryl-2-bromoethanesulfonamide, the expected ¹H and ¹³C NMR spectral data are summarized below. These predictions are derived from the analysis of structural analogues, including sodium 2-bromoethanesulfonate, and established principles of NMR spectroscopy.

Predicted ¹H NMR Data for a Generic N-Aryl-2-bromoethanesulfonamide

The ¹H NMR spectrum is anticipated to exhibit two key aliphatic signals corresponding to the methylene protons of the 2-bromoethyl group. These will appear as distinct triplets due to coupling with each other.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Br-CH₂ -CH₂-SO₂-3.6 - 3.8Triplet (t)~6.5 - 7.5
Br-CH₂-CH₂ -SO₂-3.4 - 3.6Triplet (t)~6.5 - 7.5
Ar-H 7.0 - 8.0Multiplet (m)-
N-H 8.0 - 9.5Singlet (s)-

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data for a Generic N-Aryl-2-bromoethanesulfonamide

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Br -CH₂-CH₂-SO₂-25 - 35
Br-C H₂-SO₂-50 - 60
Ar -C110 - 150

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the 2-bromoethanesulfonamide derivative.

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

Parameter Recommended Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width-2 to 12 ppm

¹³C NMR Acquisition Parameters:

Parameter Recommended Value
Pulse ProgramProton-decoupled (e.g., zgpg30)
Number of Scans1024 or more
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width0 to 200 ppm

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity and stereochemistry.Non-destructive; provides rich structural information.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides accurate mass.Does not provide detailed stereochemical information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a characteristic fingerprint.Provides limited information on the overall molecular structure.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the key structural correlations in a 2-bromoethanesulfonamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Analysis phase->integrate structure Structure Validation integrate->structure

Figure 1. Experimental workflow for NMR analysis.

structural_validation cluster_1h_nmr ¹H NMR Correlations cluster_13c_nmr ¹³C NMR Signals cluster_hetcor Heteronuclear Correlations (e.g., HSQC) mol Br-CH₂(α)-CH₂(β)-SO₂-NH-Ar H_alpha Hα (Triplet) H_beta Hβ (Triplet) H_alpha->H_beta J-coupling H_alpha_C_alpha Hα correlates to Cα H_alpha->H_alpha_C_alpha H_beta_C_beta Hβ correlates to Cβ H_beta->H_beta_C_beta C_alpha C_alpha->H_alpha_C_alpha C_beta C_beta->H_beta_C_beta

Figure

A Comparative Guide to Assessing the Purity of Synthesized Sulfonamides by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical final step in the synthesis of sulfonamides, ensuring their efficacy and safety for research, pharmaceutical development, and clinical applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comparative overview of common HPLC methodologies for assessing the purity of synthesized sulfonamides, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

Comparison of HPLC Methodologies

The choice of an HPLC method for sulfonamide purity analysis is dictated by factors such as the specific properties of the sulfonamide, the potential impurities, and the required sensitivity. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A critical aspect of method development is the selection of the stationary phase (column) and the mobile phase composition. C18 columns are a popular choice for sulfonamide analysis due to their versatility and wide availability.[2][3][4][5][6][7][8] However, other stationary phases, such as C8 or pentafluorophenyl, can offer alternative selectivity for separating closely related impurities.[8][9][10]

Mobile phase optimization is key to achieving good resolution and peak shape. Typically, a mixture of an aqueous buffer (e.g., acetate or phosphate) or acidified water (with formic or acetic acid) and an organic modifier like acetonitrile or methanol is used.[2][3][4] Both isocratic and gradient elution methods are employed, with gradient elution being particularly useful for separating impurities with a wide range of polarities.[2][3][4]

For detection, UV spectrophotometry is widely used, with the detection wavelength typically set between 260 nm and 280 nm, where most sulfonamides exhibit strong absorbance.[4][5][6][7] For enhanced sensitivity, especially for trace impurity analysis, fluorescence detection (FLD) can be employed, often requiring pre- or post-column derivatization with an agent like fluorescamine.[2][11][12]

The following sections provide a comparison of two common reversed-phase HPLC methods for sulfonamide purity analysis: a standard C18 method with UV detection and a method utilizing a C8 column with a different mobile phase composition.

Experimental Data and Performance Comparison

The performance of two distinct HPLC methods for the purity assessment of a synthesized sulfonamide (e.g., sulfamethoxazole) is summarized below. The data highlights key chromatographic parameters that are indicative of method suitability.

ParameterMethod A: C18 with Acetonitrile/WaterMethod B: C8 with Methanol/Buffer
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2][3]YMC-Triart C8 (250 x 4.6 mm, 5 µm)[9][10]
Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile[2]A: 20 mM Phosphate Buffer (pH 3.0), B: Methanol
Elution GradientIsocratic (70:30 A:B)
Flow Rate 1.0 mL/min[4]1.0 mL/min[9][10]
Detection UV at 278 nm[4]UV at 265 nm[9][10]
Retention Time 5.0 min[4]8.2 min
Tailing Factor 1.33[4]1.1
Theoretical Plates > 5000> 7000
Resolution (vs. known impurity) > 2.0> 2.5
LOD ~0.02 µg/mL~0.05 µg/mL
LOQ ~0.07 µg/mL[10]~0.15 µg/mL

Experimental Protocols

Detailed methodologies for the compared HPLC analyses are provided below.

Method A: C18 with Acetonitrile/Water Gradient Elution

This method is a versatile approach suitable for a broad range of sulfonamides and their potential impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[2]

  • Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm).[2][3]

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic Acid (analytical grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 278 nm.[4]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized sulfonamide.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

Method B: C8 with Methanol/Buffer Isocratic Elution

This method provides an alternative selectivity which may be beneficial for resolving specific impurities that co-elute on a C18 column.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • YMC-Triart C8 column (250 x 4.6 mm, 5 µm).[9][10]

2. Reagents:

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (analytical grade).

  • Phosphoric Acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: 70% 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% Methanol.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 25 °C.[9][10]

  • Detection Wavelength: 265 nm.[9][10]

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized sulfonamide.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Workflow and Data Analysis

The general workflow for assessing the purity of synthesized sulfonamides by HPLC involves several key steps, from sample preparation to data interpretation and purity calculation.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Dissolve Synthesized Sulfonamide hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std Prepare Reference Standard Solution inject_std Inject Reference Standard hplc_system->inject_std inject_sample Inject Synthesized Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment of sulfonamides.

The purity of the synthesized sulfonamide is typically calculated using the area percent method, as shown in the logical diagram below. This method assumes that all components of the sample have a similar response factor at the detection wavelength.

Purity_Calculation input_main Area of Main Sulfonamide Peak (A_main) calc_total_area Calculate Total Area (A_total = A_main + ΣA_impurities) input_main->calc_total_area input_impurities Sum of Areas of All Impurity Peaks (ΣA_impurities) input_impurities->calc_total_area calc_purity Calculate % Purity (% Purity = (A_main / A_total) * 100) calc_total_area->calc_purity

Caption: Logic for calculating percent purity from peak areas.

For more accurate quantification, especially when the response factors of the impurities are significantly different from the main component, a reference standard for each impurity is required to create a calibration curve. However, for routine purity assessment, the area percent method is often considered sufficient. Method validation according to ICH guidelines is essential for ensuring the reliability of the purity assessment, particularly in a drug development setting.[4][9][10] This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

References

Safety Operating Guide

Proper Disposal of 2-Bromoethanesulfonyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference: Treat 2-Bromoethanesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small, residual quantities before collection as hazardous waste. Never dispose of it directly down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Profile

This compound is a corrosive, water-reactive compound that demands careful handling in a controlled laboratory environment.

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Reactivity: Reacts exothermically, sometimes violently, with water, moisture, and bases. This reaction produces corrosive hydrochloric acid and the corresponding sulfonic acid.

  • Toxicity: Inhalation of vapors or fumes can damage the respiratory tract. Combustion may produce toxic gases such as hydrogen chloride, hydrogen bromide, and sulfur oxides.[1]

Due to its reactivity, all handling and disposal steps must be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound for disposal.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes of the chemical and neutralization reaction mixture.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the corrosive material.
Body Protection A laboratory coat and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory All handling and disposal steps must be performed in a certified chemical fume hood.Prevents inhalation of corrosive vapors and acid gases.

Disposal Protocol: A Two-Stage Approach

The proper disposal of this compound is contingent on the quantity of the waste. This protocol is divided into two distinct procedures: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.

Stage 1: Neutralization of Small, Residual Quantities

This procedure is intended to render small amounts of this compound less hazardous before final collection.

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.

Materials:

  • Residual this compound (e.g., in a reaction flask).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.

  • Ice bath.

  • Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).

  • Stir plate and stir bar.

  • pH paper or a calibrated pH meter.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution or 1-2 M sodium hydroxide solution on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[1] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.

    • CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[1] The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1]

  • pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If it is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.

Stage 2: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization in the laboratory.

Procedure:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.[1]

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, "this compound," and associated hazards (Corrosive, Water-Reactive).

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Quantitative Data for Neutralization

The following table summarizes the key quantitative parameters for the neutralization of residual this compound.

ParameterValueRationale
Neutralizing Agent Saturated NaHCO₃ or 1-2 M NaOHProvides a basic medium to hydrolyze and neutralize the sulfonyl chloride and the resulting acids.
Molar Equivalents of Base ≥ 5-10 equivalentsEnsures complete neutralization of the sulfonyl chloride and the acidic byproducts (HCl and bromoethanesulfonic acid).[1]
Reaction Temperature 0-10 °C (Ice Bath)Controls the exothermic reaction, preventing splashing and excessive fuming.
Addition Rate Slow, dropwisePrevents uncontrolled reaction, excessive heat generation, and foaming.
Reaction Time ≥ 30-60 minutes post-additionEnsures the hydrolysis and neutralization reactions are complete.[1]
Final pH 7-9Confirms that the solution is no longer corrosive and is safe for collection as aqueous hazardous waste.[1]

Disposal Workflow

The logical workflow for the proper disposal of this compound is depicted in the diagram below.

cluster_start cluster_assessment Assess Quantity cluster_neutralization Neutralization Protocol (Small Quantities) cluster_bulk Bulk Disposal Protocol start 2-Bromoethanesulfonyl Chloride Waste assess Is the quantity small and residual? start->assess prepare Prepare cold, stirred basic solution (NaHCO3 or NaOH) assess->prepare Yes bulk_waste Package in sealed, labeled 'Halogenated Organic Waste' container assess->bulk_waste No (Bulk) add Slowly add sulfonyl chloride to base prepare->add react Stir for 30-60 min in ice bath add->react check_ph Verify pH is 7-9 react->check_ph check_ph->prepare No (Acidic) neutralized_waste Collect in 'Aqueous Hazardous Waste' check_ph->neutralized_waste Yes ehs_pickup Arrange for EHS pickup bulk_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Control: Ensure the fume hood is operational to manage vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

References

Personal protective equipment for handling 2-Bromoethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromoethanesulfonyl chloride (CAS No. 54429-56-0). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

This compound is a corrosive and reactive compound that can cause severe skin burns, eye damage, and respiratory irritation.[1] Strict adherence to PPE protocols is mandatory. All handling must be conducted in a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.Provides a barrier against splashes and corrosive vapors.[2]
Hand Protection Chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. For extended contact or immersion, consider more robust options like butyl rubber or Viton. Double gloving is recommended.Protects against skin corrosion. The choice of glove material should be based on the duration of contact. Nitrile gloves offer good resistance for splash protection.[3][4]
Body Protection A chemical-resistant laboratory coat or apron and closed-toe shoes.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Work must be performed in a chemical fume hood. For significant exposure risks, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Prevents inhalation of corrosive and irritating vapors.[2][5]

Operational Plan: Safe Handling and Emergency Procedures

A systematic approach to handling this compound minimizes risks.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_transfer Carefully Transfer Reagent prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Residual Reagent handle_reaction->cleanup_quench cleanup_dispose Dispose of Waste in Designated Containers cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area and contact emergency personnel immediately.[6]

Disposal Plan: Neutralization and Waste Segregation

Proper disposal is crucial to prevent harm to personnel and the environment. The disposal method depends on the quantity of the waste.

Table 2: Disposal Procedures for this compound

Waste TypeProcedureRationale
Residual Quantities (e.g., from glassware) Quenching (Neutralization): Slowly add the residual sulfonyl chloride to a cold (ice bath), stirred, saturated solution of sodium bicarbonate or a dilute (1-2 M) solution of sodium hydroxide.[7] Continue stirring for at least 30-60 minutes.[7] Verify the final pH is neutral or slightly basic (pH 7-9).[7]This hydrolyzes the reactive sulfonyl chloride to a less hazardous sulfonic acid salt. The reaction is exothermic and should be performed slowly and with cooling to control the release of heat and any corrosive fumes.[5][7]
Bulk Quantities Segregation and Labeling: Collect in a designated "Halogenated Organic Waste" container.[7][8] The container must be clearly labeled with the full chemical name and associated hazards. Do not mix with non-halogenated waste.This compound is a halogenated organic substance.[7][8] Proper segregation is essential for correct and cost-effective disposal by a certified waste management facility.[7]
Contaminated Materials (e.g., spill cleanup) Hazardous Waste: All contaminated materials (absorbents, gloves, etc.) must be placed in a sealed, labeled "Halogenated Organic Waste" container for disposal.To prevent the spread of contamination and ensure proper disposal of all hazardous materials.[5]

Workflow for the Disposal of this compound

cluster_residual Residual Quantities cluster_bulk Bulk Quantities / Contaminated Materials start Assess Waste Type quench_setup Prepare Cold Basic Solution (e.g., NaHCO3) in Fume Hood start->quench_setup Residual bulk_collect Collect in Designated 'Halogenated Organic Waste' Container start->bulk_collect Bulk quench_add Slowly Add Sulfonyl Chloride Waste with Stirring quench_setup->quench_add quench_react Stir for 30-60 min quench_add->quench_react quench_ph Verify Neutral/Slightly Basic pH quench_react->quench_ph quench_dispose Dispose in Aqueous Hazardous Waste Container quench_ph->quench_dispose bulk_label Label Container with Chemical Name and Hazards bulk_collect->bulk_label bulk_seal Seal Container bulk_label->bulk_seal bulk_store Store in Satellite Accumulation Area bulk_seal->bulk_store

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.